3-bromo-4-methyl-7-nitro-1H-indazole
Description
Properties
IUPAC Name |
3-bromo-4-methyl-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLYUDWFRMZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282444 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-21-6 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole: A Key Intermediate in Modern Drug Discovery
This document provides an in-depth technical guide for the synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole. This highly functionalized heterocyclic compound serves as a critical building block in the development of novel therapeutic agents. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed synthetic protocol grounded in established chemical principles and supported by mechanistic insights.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic system such as 3-bromo-4-methyl-7-nitro-1H-indazole requires a carefully planned strategy to ensure regiochemical control. Direct functionalization of the parent indazole is often challenging and can lead to mixtures of isomers. A more robust approach involves the sequential functionalization of a pre-existing, appropriately substituted indazole core.
Our retrosynthetic analysis identifies 4-methyl-1H-indazole as an ideal starting material. This allows for a two-step sequence involving electrophilic aromatic substitution reactions:
-
Nitration: Introduction of the nitro group at the C7 position.
-
Bromination: Subsequent regioselective bromination at the C3 position of the pyrazole ring.
This strategy leverages the inherent reactivity of the indazole nucleus, where the benzene portion is susceptible to nitration and the C3 position is readily halogenated.
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthetic pathway from 4-methyl-1H-indazole to the target compound.
Caption: Synthetic route to 3-bromo-4-methyl-7-nitro-1H-indazole.
Detailed Experimental Protocols
Step 1: Synthesis of 4-methyl-7-nitro-1H-indazole
Causality of Experimental Choices: This step employs a standard nitrating mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution to occur. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The directing effects of the fused pyrazole ring and the activating methyl group favor substitution at the C7 and C5 positions. Careful control of reaction conditions is crucial to maximize the yield of the desired C7-nitro isomer.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 4-methyl-1H-indazole (20 g, 0.151 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (15 mL) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from ethanol to afford 4-methyl-7-nitro-1H-indazole as a yellow solid.
| Parameter | Value |
| Starting Material | 20 g |
| Reaction Time | 4 hours |
| Temperature | 0-5 °C |
| Expected Yield | 65-75% |
| Appearance | Yellow Solid |
Step 2: Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
Causality of Experimental Choices: The bromination of the indazole ring occurs preferentially at the electron-rich C3 position. This reaction is an electrophilic substitution on the pyrazole moiety. Using molecular bromine in acetic acid provides a suitable electrophilic bromine source. Sodium acetate is added to buffer the reaction mixture, as the reaction generates hydrobromic acid (HBr), and maintaining a less acidic environment can prevent potential side reactions.[3] This method is adapted from a similar transformation on a related nitroindazole substrate, which has been shown to be high-yielding and regioselective.[3]
Protocol:
-
In a flask equipped with a mechanical stirrer, add 4-methyl-7-nitro-1H-indazole (10 g, 0.056 mol), sodium acetate (4.6 g, 0.056 mol), acetic acid (100 mL), and chloroform (100 mL).[3]
-
Prepare a solution of bromine (9.4 g, 0.059 mol) in 20 mL of acetic acid. Add this bromine solution dropwise to the reaction mixture over 2 hours, while maintaining the temperature below 25 °C with a water bath.[3]
-
After the addition is complete, stir the reaction mixture for an additional 3 hours at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the chloroform and excess acetic acid.
-
Add water (200 mL) to the resulting solid residue.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-4-methyl-7-nitro-1H-indazole.
| Parameter | Value |
| Starting Material | 10 g |
| Reaction Time | 5 hours |
| Temperature | < 25 °C |
| Expected Yield | 85-95% |
| Appearance | Off-white Solid |
Characterization of the Final Product
The identity and purity of the synthesized 3-bromo-4-methyl-7-nitro-1H-indazole must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole. The chemical shifts will be influenced by the substituents. |
| ¹³C NMR (DMSO-d₆) | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the indazole ring and the carbons bearing the bromo, methyl, and nitro groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₈H₆BrN₃O₂) should be observed, along with the characteristic isotopic pattern for a bromine-containing compound. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
The synthesis described involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitric and Sulfuric Acids: These are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.
-
Bromine: Is highly toxic, corrosive, and volatile. It should be handled in a fume hood, and appropriate respiratory protection should be used.
-
Organic Solvents: Chloroform is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for 3-bromo-4-methyl-7-nitro-1H-indazole, a valuable intermediate for pharmaceutical research. The described protocol is based on well-established synthetic transformations of the indazole scaffold and provides a logical, step-by-step procedure with explanations for the chosen reaction conditions. Adherence to this guide, coupled with standard laboratory safety practices, will enable the successful synthesis of this important chemical entity.
References
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- Nitroreductase-triggered indazole form
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- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- 3-Bromo-7-Nitroindazole. PubChem.
- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.
- 4-Bromo-7-nitro-1H-indazole. BLD Pharm.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- 3-BROMO-4-NITRO (1H)INDAZOLE. ChemicalBook.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
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- Synthesis of indazoles.
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- Indazoles in Drug Discovery. PharmaBlock.
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An In-depth Technical Guide to Substituted Nitroindazoles: Focus on 3-bromo-7-nitro-1H-indazole
A Note to the Researcher: Comprehensive searches for "3-bromo-4-methyl-7-nitro-1H-indazole" did not yield specific technical data, suggesting it is a novel or less-documented compound. To provide a valuable and technically grounded resource, this guide focuses on the closely related and well-characterized analogue, 3-bromo-7-nitro-1H-indazole . The principles of synthesis, reactivity, and biological activity discussed herein offer a strong predictive framework for understanding the chemical nature of other substituted nitroindazoles, including the 4-methyl derivative.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a versatile template for designing biologically active molecules. Indazole derivatives are found in numerous commercially successful drugs, targeting a wide range of conditions from cancer to nausea.[1]
This guide provides a detailed examination of 3-bromo-7-nitro-1H-indazole , a key research compound that serves as both a valuable synthetic intermediate and a potent biological modulator. Its utility stems from the specific arrangement of its functional groups: the reactive bromine atom at the 3-position, the electron-withdrawing nitro group at the 7-position, and the acidic N-H proton of the pyrazole ring. A primary application of this molecule is as a potent inhibitor of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes.[2][3]
Physicochemical and Computed Properties
The key chemical and physical properties of 3-bromo-7-nitro-1H-indazole are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | [2][4] |
| Molecular Weight | 242.03 g/mol | [2][4] |
| CAS Number | 74209-34-0 | [2][4] |
| Appearance | Yellowish solid / Crystalline solid | [3][5] |
| Melting Point | 175-185 °C | [5] |
| Solubility | DMF: >26.5 mg/ml; DMSO: >16.6 mg/ml; Ethanol: >20 mg/ml; PBS (pH 7.2): <50 µg/ml | [3] |
| pKa (Predicted) | 7.85 ± 0.40 | - |
| InChIKey | NFSTZPMYAZRZPC-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles can be approached through various strategies, often involving the cyclization of appropriately substituted aniline or hydrazine precursors.[1][6] A common and direct method for the preparation of 3-bromo-7-nitro-1H-indazole is the electrophilic bromination of the parent 7-nitro-1H-indazole.
Proposed Synthetic Workflow
The logical synthetic pathway involves two main steps: the nitration of a suitable precursor to form 7-nitro-1H-indazole, followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of 3-bromo-7-nitro-1H-indazole.
Causality in Experimental Design
-
Step 1: Nitration. The synthesis of the 7-nitro-1H-indazole precursor is crucial. The position of the nitro group is directed by the starting material. Classical nitration conditions (e.g., a mixture of nitric and sulfuric acid) are typically employed, though milder enzymatic or modern synthetic methods are emerging.[1]
-
Step 2: Electrophilic Bromination. The indazole ring is susceptible to electrophilic substitution. The C3 position is particularly activated for bromination. The choice of a brominating agent (e.g., liquid bromine or N-bromosuccinimide) and solvent is critical to control reactivity and prevent side reactions. The electron-withdrawing nitro group at C7 deactivates the benzene portion of the molecule, favoring substitution on the pyrazole ring.
Detailed Experimental Protocol (Adapted from similar transformations)
This protocol is a representative example based on standard organic chemistry procedures for the bromination of heterocyclic compounds and should be adapted and optimized under appropriate laboratory safety protocols.
-
Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 7-nitro-1H-indazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: Slowly add 1.05 to 1.1 equivalents of a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the stirred solution at room temperature. Maintain the temperature with an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acid residues, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-7-nitro-1H-indazole as a yellow solid.
Reactivity and Mechanistic Insights
The chemical behavior of 3-bromo-7-nitro-1H-indazole is dictated by the interplay of its functional groups.
-
The Indazole Core: The N-H proton is weakly acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.
-
The Nitro Group (C7): As a powerful electron-withdrawing group, the nitro group significantly lowers the electron density of the benzene ring. This deactivates the ring toward electrophilic aromatic substitution but could make it susceptible to nucleophilic aromatic substitution under harsh conditions. The nitro group's position creates an intramolecular hydrogen bond with the N1-H, influencing its physical properties and reactivity.[7]
-
The Bromo Group (C3): The bromine atom at the C3 position is a versatile synthetic handle. It can be readily displaced by nucleophiles or, more importantly, participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at this position.
Caption: Key reactivity sites of 3-bromo-7-nitro-1H-indazole.
Applications in Drug Discovery and Chemical Biology
The primary and most well-documented application of 3-bromo-7-nitro-1H-indazole is as an inhibitor of nitric oxide synthase (NOS).[2][8]
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule produced by three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[9] While essential for processes like neurotransmission and vasodilation, overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions.[8][10]
3-bromo-7-nitro-1H-indazole is a potent inhibitor of nNOS and, unlike its parent compound 7-nitroindazole, also shows significant activity against iNOS.[3] This makes it a valuable tool for studying the distinct roles of these enzymes.
Comparative Inhibitory Activity (IC₅₀ Values): [3]
-
nNOS (rat): 0.17 µM
-
iNOS (rat): 0.29 µM
-
eNOS (bovine): 0.86 µM
Its ability to selectively target neuronal and inducible NOS over the endothelial isoform is a key feature, as inhibition of eNOS can lead to undesirable cardiovascular side effects like increased blood pressure.[10] This compound has been used in preclinical studies to investigate the role of NO in processes such as spatial learning and maternal behavior.[8][10]
Hypothetical Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
While no specific synthesis is documented, a plausible route to the target molecule can be proposed based on established indazole synthesis methodologies. A likely approach would be a Jacobson-type synthesis starting from 3-methyl-2-nitroaniline .
-
Diazotization: React 3-methyl-2-nitroaniline with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form an unstable diazonium salt.
-
Intramolecular Cyclization: The diazonium salt would be unstable and likely cyclize in situ to form 4-methyl-7-nitro-1H-indazole . This cyclization is driven by the nucleophilic attack of the amine onto the diazonium group, followed by tautomerization.
-
Bromination: The resulting 4-methyl-7-nitro-1H-indazole could then be subjected to electrophilic bromination, as described in Section 3.3. The bromine would be expected to add regioselectively at the C3 position, yielding the final product, 3-bromo-4-methyl-7-nitro-1H-indazole .
This proposed route requires experimental validation and optimization.
Safety and Handling
Based on aggregated GHS data, 3-bromo-7-nitro-1H-indazole is classified with significant hazards.[4]
-
Hazard Statements: H360 (May damage fertility or the unborn child).[4]
-
Signal Word: Danger.[4]
-
Precautions: P203, P280, P318, P405, P501. Users should obtain special instructions before use, wear protective equipment, and handle with extreme caution in a well-ventilated fume hood.[4]
Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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Terholsen, H., Medema, L., Chernyshova, E., Luján, A. P., Poelarends, G. J., & Schmidt, S. (n.d.). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
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PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]
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Moldb. (n.d.). 3-Bromo-1-methyl-7-nitro-1H-indazole. Retrieved from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology. [Link]
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O'Dell, T. J., et al. (1994). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Brain Research. [Link]
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Carretero, M., et al. (2001). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C. [Link]
- Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]
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Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology. [Link]
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Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]
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Valero, M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. [Link]
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Bîcu, E., et al. (2021). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. Molecules. [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 3-bromo-4-methyl-7-nitro-1H-indazole
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the indazole scaffold represents a "privileged structure," forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile template for designing targeted therapeutics. The compound of interest, 3-bromo-4-methyl-7-nitro-1H-indazole, is a polysubstituted derivative with potential as a synthetic intermediate for novel kinase inhibitors or other targeted therapies. The precise arrangement of its substituents—a halogen, an alkyl group, and a potent electron-withdrawing group—critically dictates its reactivity and biological interactions.
Unambiguous structural confirmation is therefore not merely a procedural step but the bedrock of reliable and reproducible research. Among the arsenal of analytical techniques available to the modern scientist, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct, high-resolution map of a molecule's carbon framework. This guide offers an in-depth, field-proven perspective on the complete ¹³C NMR analysis of 3-bromo-4-methyl-7-nitro-1H-indazole, from theoretical prediction to experimental execution and definitive signal assignment. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the structural science that underpins it.
Theoretical Framework: Understanding Substituent Effects on the Indazole Core
The chemical shift (δ) of a given carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In an aromatic system like indazole, the baseline chemical shifts are perturbed by the electronic effects of substituents. These effects can be broadly categorized as inductive effects (transmitted through σ-bonds) and resonance (or mesomeric) effects (transmitted through the π-system).
-
1H-Indazole Base Values: The analysis begins with the known ¹³C chemical shifts of the parent 1H-indazole molecule, which serves as our foundational reference.[2]
-
The Bromo Group (-Br) at C3: Bromine exerts a complex influence. It is inductively electron-withdrawing but also possesses lone pairs that can participate in resonance, acting as a weak π-donor. A key phenomenon is the "heavy atom effect," where the large, polarizable electron cloud of bromine causes significant shielding (an upfield shift) of the directly attached carbon (the ipso-carbon), a trend that contradicts simple electronegativity arguments.[3]
-
The Methyl Group (-CH₃) at C4: The methyl group is a weak electron-donating group through induction and hyperconjugation. This leads to increased electron density, particularly at the ortho and para positions relative to its point of attachment, resulting in an upfield (shielding) shift for these carbons.[4]
-
The Nitro Group (-NO₂) at C7: The nitro group is one of the most powerful electron-withdrawing groups, acting through both strong inductive and resonance effects.[1] It dramatically withdraws electron density from the aromatic ring, causing a significant downfield (deshielding) shift for carbons at the ortho and para positions.
The interplay of these competing and reinforcing effects determines the final chemical shift of each carbon atom in the target molecule.
Predicted ¹³C NMR Spectrum of 3-bromo-4-methyl-7-nitro-1H-indazole
A systematic, carbon-by-carbon prediction of the ¹³C NMR spectrum can be achieved by applying established Substituent Chemical Shift (SCS) effects to the base values of 1H-indazole.[2][5] The SCS values derived from monosubstituted benzenes provide a robust approximation for this purpose.
The table below summarizes the predicted chemical shifts for the eight distinct carbon environments in the molecule (assuming a standard solvent like DMSO-d₆).
| Carbon Atom | Base Value (Indazole, ppm)[2] | Substituent Effects Justification & Predicted Shift (ppm) |
| C3 | ~134.8 | Ipso-Bromo: Strong shielding due to the heavy atom effect. Predicted: ~120 - 125 |
| C3a | ~126.8 | Ortho-Methyl, Meta-Nitro: Shielded by the methyl group and weakly deshielded by the nitro group. Predicted: ~124 - 128 |
| C4 | ~120.9 | Ipso-Methyl, Ortho-Bromo: Deshielded by the methyl group's α-effect, deshielded by the adjacent bromine. Predicted: ~128 - 132 |
| C5 | ~120.9 | Ortho-Methyl, Meta-Bromo: Shielded by the electron-donating methyl group. Predicted: ~118 - 122 |
| C6 | ~123.1 | Para-Methyl, Ortho-Nitro: Shielded by the methyl group but strongly deshielded by the nitro group. The nitro effect dominates. Predicted: ~128 - 133 |
| C7 | ~109.7 | Ipso-Nitro, Ortho-Bromo: Very strongly deshielded by the electron-withdrawing nitro group. Predicted: ~145 - 150 |
| C7a | ~140.0 | Ortho-Nitro: Strongly deshielded by the adjacent nitro group. Predicted: ~142 - 146 |
| -CH₃ | N/A | Typical aliphatic methyl on an aromatic ring. Predicted: ~15 - 20 |
Note: These are estimations. Actual values may vary based on solvent, concentration, and temperature.
A Self-Validating Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, unambiguous ¹³C NMR spectrum requires a meticulous and systematic approach. The following protocol is designed to be self-validating, ensuring data integrity and reproducibility.
Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of 3-bromo-4-methyl-7-nitro-1H-indazole directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds, including indazoles, and its deuterium lock signal is easily recognized by modern spectrometers. Its high boiling point also ensures sample stability.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Standardization: Add a small, precisely known amount of a reference standard, such as tetramethylsilane (TMS), if an internal reference is desired, though modern spectrometers can reference the residual solvent peak (δ ≈ 39.52 ppm for DMSO-d₆).
Spectrometer Setup and Data Acquisition
This protocol assumes a modern 400 MHz (or higher) NMR spectrometer.
-
Instrument Tuning: Tune and match the ¹³C probe to the specific sample to maximize sensitivity and signal-to-noise (S/N).
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving narrow linewidths.
-
Acquisition Parameters (¹D ¹³C Experiment):
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Time (AQ): Set to ~1.0 - 1.5 seconds to ensure adequate data point resolution.
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: While longer delays are needed for perfect quantitation, a 2-second delay provides a good compromise between experiment time and allowing for sufficient relaxation of most carbon nuclei, especially protonated ones.
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a minimum S/N of 20:1 for the weakest signal (likely a quaternary carbon).
-
Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1.0 Hz) to improve S/N, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.
-
Peak Picking: Identify and list all significant peaks in the spectrum.
Definitive Signal Assignment Using 2D NMR Techniques
While the 1D ¹³C NMR spectrum provides the chemical shifts, it does not inherently link them to specific carbon atoms. For an unambiguous assignment, especially with closely spaced signals, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon nuclei with their directly attached protons (¹J-coupling). It is the most reliable way to identify all proton-bearing carbons (CH, CH₂, CH₃). In our target molecule, HSQC would definitively assign the signals for C5, C6, and the methyl group carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²J- and ³J-coupling). This is the key to assigning quaternary (non-protonated) carbons. For example, the proton on C5 would show an HMBC correlation to C4, C7, and C3a, providing crucial connectivity information to piece the structure together. The methyl protons would correlate to C3a, C4, and C5, locking in their assignments.
Conclusion
The ¹³C NMR analysis of 3-bromo-4-methyl-7-nitro-1H-indazole is a prime example of how modern spectroscopy provides deep structural insights critical for chemical and pharmaceutical development. By combining a theoretical understanding of substituent effects with a rigorous experimental protocol, a predicted spectrum can be constructed. This prediction is then confirmed and refined through a suite of 1D and 2D NMR experiments, leading to an unambiguous and defensible structural assignment. This comprehensive approach ensures the scientific integrity of subsequent research and development efforts, from reaction optimization to the exploration of biological activity.
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Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
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Hayashi, T., et al. (2007). Supporting Information for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition of 1,6-Enynes with Silylacetylenes. Angewandte Chemie International Edition, 46(23), 4373-4376. [Link]
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Kamei, R., & Kumar, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-methyl-7-nitro-1H-indazole
This guide provides a detailed examination of the mass spectrometric behavior of 3-bromo-4-methyl-7-nitro-1H-indazole, a compound of interest in drug development and chemical research. Tailored for researchers and scientists, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical strategies employed for the structural elucidation of this complex heterocyclic molecule.
Section 1: Foundational Principles & Molecular Characteristics
A successful mass spectrometric analysis begins with a thorough understanding of the analyte's intrinsic chemical properties. For 3-bromo-4-methyl-7-nitro-1H-indazole, three structural features are paramount: the indazole core, the bromine substituent, and the nitro group. Each element imparts a distinct and predictable signature on the resulting mass spectrum.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | N/A |
| Average Molecular Weight | 256.06 g/mol | N/A |
| Monoisotopic Mass | 254.9640 Da | Calculated |
| Key Structural Features | Indazole Ring, Bromine Atom, Methyl Group, Nitro Group | N/A |
Note: The properties above are for the target analyte, 3-bromo-4-methyl-7-nitro-1H-indazole. Publicly available data primarily exists for the non-methylated analog, 3-bromo-7-nitro-1H-indazole. The principles discussed, however, are directly applicable.
The Bromine Isotopic Signature: A Definitive Marker
A key identifying feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units (M⁺ and M+2), with a relative intensity ratio of approximately 1:1.[1] The presence of this doublet is a powerful diagnostic tool for confirming the incorporation of bromine in the molecular ion and its subsequent fragments.
Ionization Behavior: Hard vs. Soft Techniques
The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, directly impacting the amount of structural information that can be gleaned.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[2][3] While this provides a detailed fragmentation fingerprint useful for library matching and structural elucidation, it may fail to produce an observable molecular ion for fragile molecules.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3][4] It typically produces protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it ideal for determining the molecular weight of the analyte.[5] This intact precursor ion can then be subjected to controlled fragmentation in a subsequent stage of the mass spectrometer (MS/MS), providing systematic structural information. For a molecule like 3-bromo-4-methyl-7-nitro-1H-indazole, ESI is the preferred method as it preserves the molecular ion for targeted fragmentation analysis.
Fragmentation Propensity: The Role of the Nitro Group and Indazole Core
Nitroaromatic compounds exhibit well-characterized fragmentation pathways. Common losses include the neutral loss of NO (30 Da) and NO₂ (46 Da).[6][7] The indazole core itself can undergo ring-opening and subsequent fragmentation, often involving the loss of N₂ or HCN. The interplay of these competing fragmentation channels provides a rich dataset for structural confirmation.
Section 2: Experimental Design & Self-Validating Protocols
A robust analytical method is a self-validating one. Each step is chosen to ensure data integrity and reproducibility. The following section outlines a comprehensive LC-MS/MS workflow for the analysis of 3-bromo-4-methyl-7-nitro-1H-indazole.
LC-MS/MS Analytical Workflow
The logical flow for analyzing a small molecule like our target compound involves chromatographic separation followed by mass spectrometric detection and fragmentation. This ensures that the analyte is pure when it enters the mass spectrometer and allows for systematic data acquisition.
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Purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole
An In-depth Technical Guide to the Purity Analysis of 3-bromo-4-methyl-7-nitro-1H-indazole
Introduction
3-bromo-4-methyl-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the drug substance. Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a regulatory requirement but a cornerstone of drug development, ensuring patient safety and product consistency.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, grounding them in established scientific principles and field-proven insights. The approach described herein integrates multiple analytical techniques to create a self-validating system for the confident assessment of purity, identification of impurities, and characterization of the compound's stability profile.
Physicochemical Profile and Synthetic Considerations
A thorough understanding of the molecule's properties and its synthetic origin is the logical starting point for developing a purity analysis strategy. The physicochemical properties influence the choice of analytical techniques, while the synthesis route provides a roadmap to potential process-related impurities.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | Inferred from structure |
| Molecular Weight | 256.06 g/mol | Inferred from structure |
| Appearance | Likely a yellowish solid | [3] |
| Melting Point | Expected to be in the range of similar nitroindazoles (e.g., 175-185°C for 3-bromo-7-nitroindazole) | [3] |
| Log P (o/w) | Estimated to be moderately lipophilic, suggesting good retention in reversed-phase chromatography | [4] |
| UV Absorption | Expected to have strong UV absorbance due to the nitroaromatic system, suitable for UV-based detection in HPLC |
Postulated Synthesis Route and Rationale
-
Causality behind this choice: Directing groups on the indazole ring influence the position of electrophilic substitution. The bromination of 4-nitro-1H-indazole, for instance, yields 3-bromo-4-nitro-1H-indazole.[7] It is therefore logical to assume that bromination of 4-methyl-7-nitro-1H-indazole would be a primary route to the target compound. This synthetic pathway is critical as it directly informs the potential impurities to be expected.
Identification of Potential Impurities
The purity profile of 3-bromo-4-methyl-7-nitro-1H-indazole will be comprised of impurities originating from the synthetic process and those formed during storage (degradation products). A proactive approach to identifying these is essential for developing a specific and sensitive analytical method.
Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| 4-methyl-7-nitro-1H-indazole | (Structure of starting material) | Unreacted starting material |
| Dibromo-4-methyl-7-nitro-1H-indazole | (Structure with two Br atoms) | Over-bromination byproduct |
| Isomeric Bromo-indazole | (Structure with Br at a different position) | Non-regioselective bromination |
| Residual Solvents | N/A | From reaction and purification steps (e.g., Acetic Acid, Chloroform) |
-
Expertise & Experience: The identification of these potential impurities is not arbitrary. It is based on a fundamental understanding of organic reactions. For example, incomplete reactions are a common source of starting material carryover, while the reactive nature of bromine makes over-reaction (di-bromination) a predictable side reaction.[8]
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of moderately polar to non-polar organic molecules, making it ideally suited for 3-bromo-4-methyl-7-nitro-1H-indazole.[4]
-
Causality Behind Method Design: The choice of a C18 stationary phase is based on the hydrophobic nature of the indazole core, which allows for effective retention and separation from more polar or non-polar impurities.[4] A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing sharp peaks for accurate quantification. The use of a mild acid like formic acid in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility.[4]
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the UV maximum of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Summary of Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Detector | DAD/UV at 254 nm |
| Column Temperature | 30°C |
Mandatory Visualization: HPLC Analysis Workflow
Caption: Workflow for RP-HPLC purity analysis.
Impurity Identification and Structural Elucidation
While HPLC provides quantitative data on purity, it does not identify the chemical structure of the impurities. For this, hyphenated techniques and spectroscopic methods are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Authoritative Grounding: LC-MS is a powerful tool for impurity profiling.[8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides the molecular weight of impurities as they elute from the column. This information is the first and most critical step in postulating the structure of an unknown peak.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC method developed above to ensure correlation of retention times.
-
MS Detector: An Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting all impurities.
-
Data Acquisition: Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 100-1000).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Trustworthiness: NMR is the gold standard for unambiguous structural elucidation of organic compounds.[9] For the main component, ¹H and ¹³C NMR spectra confirm its identity. For significant unknown impurities (typically >0.1%), isolation via preparative HPLC followed by NMR analysis is required for definitive characterization.[10] The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the carbon skeleton.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Experience: While HPLC is the primary tool, GC-MS is valuable for identifying volatile or semi-volatile impurities, such as residual solvents from the synthesis.[12] For a halogenated and nitrogen-containing compound like 3-bromo-4-methyl-7-nitro-1H-indazole, specific detectors can offer enhanced sensitivity and selectivity. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, while a Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing species.[13][14] A mass spectrometer, however, remains the most definitive detector.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Sample Preparation: Accurately weigh the sample into a headspace vial, add a high-boiling point solvent (e.g., DMSO), and seal.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80°C) to partition volatile solvents into the headspace.
-
GC Column: A polar column (e.g., WAX type) is typically used for solvent analysis.
-
GC Program: A temperature ramp from low to high temperature (e.g., 40°C to 220°C).
-
MS Detection: Scan a low mass range (e.g., m/z 35-300) and identify solvents by comparing their mass spectra and retention times to a library.
Absolute Purity Determination
Chromatographic purity is relative (area percent). To determine absolute purity, orthogonal techniques that do not rely on chromatographic separation are employed.
Elemental Analysis (CHNS)
-
Trustworthiness: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined percentage of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula.[15] A significant deviation (typically >0.4%) from the theoretical values indicates the presence of impurities. This technique is a self-validating system because it directly assesses the elemental composition, which is independent of the assumptions made in chromatographic methods.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[15]
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Analysis: The sample is analyzed against a known standard (e.g., acetanilide) for calibration.
-
Acceptance Criteria: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.
Stability and Degradation Profile: Forced Degradation Studies
Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical part of drug development.[16] They are designed to identify the likely degradation products that could form under storage and handling, and to establish the intrinsic stability of the molecule.[17] The presence of nitroaromatic and bromo-substituted functional groups suggests potential susceptibility to photolytic and hydrolytic degradation.[17]
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed by the developed stability-indicating HPLC method.
-
Acidic Hydrolysis: Sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample stored at 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Mandatory Visualization: Forced Degradation Workflow
Caption: Logical workflow for forced degradation studies.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Comments |
| 0.1 M HCl, 60°C | Result | Result | Major degradant at RRT x.xx |
| 0.1 M NaOH, 60°C | Result | Result | Extensive degradation observed |
| 3% H₂O₂, RT | Result | Result | Stable |
| Thermal (105°C) | Result | Result | Minor degradation |
| Photolytic (ICH Q1B) | Result | Result | Significant degradation |
Conclusion
The purity analysis of 3-bromo-4-methyl-7-nitro-1H-indazole requires a multi-faceted and orthogonal approach. This guide outlines a comprehensive strategy that begins with understanding the molecule's synthetic origins to predict potential impurities. A robust, stability-indicating RP-HPLC method forms the core of the quantitative assessment, while hyphenated techniques like LC-MS and GC-MS, along with NMR spectroscopy, are crucial for the identification and structural elucidation of impurities and degradants. Absolute purity is confirmed through non-chromatographic methods like elemental analysis. Finally, forced degradation studies provide critical insights into the molecule's intrinsic stability and degradation pathways. By integrating these techniques, a complete and trustworthy purity profile can be established, ensuring the quality, safety, and efficacy of this important pharmaceutical building block.
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Chen, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Alkorta, I., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(15), 5063-5072. [Link]
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Solubility of 3-bromo-4-methyl-7-nitro-1H-indazole in organic solvents
An In-Depth Technical Guide to the Solubility of 3-bromo-4-methyl-7-nitro-1H-indazole in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Advancing Novel Therapeutics
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. It is a property that dictates not only the feasibility of formulation but also profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The indazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant pharmacological activities, including anti-tumor and anti-inflammatory effects.[1] This guide focuses on a specific, highly functionalized derivative, 3-bromo-4-methyl-7-nitro-1H-indazole , a molecule of interest for researchers in oncology and beyond. Understanding its behavior in various solvent systems is not merely an academic exercise; it is a critical step in unlocking its full therapeutic potential. This document provides a comprehensive exploration of the principles, methodologies, and practical considerations for determining and interpreting the solubility of this compound, tailored for scientists and professionals dedicated to advancing pharmaceutical development.
Molecular Profile: 3-bromo-4-methyl-7-nitro-1H-indazole
A thorough understanding of a molecule's structure is the logical starting point for any solubility investigation. The structure of 3-bromo-4-methyl-7-nitro-1H-indazole is a composite of functional groups that each contribute to its overall physicochemical personality.
-
Chemical Structure:
-
IUPAC Name: 3-bromo-4-methyl-7-nitro-1H-indazole
-
Molecular Formula: C₈H₆BrN₃O₂
-
Molecular Weight: 256.06 g/mol
-
CAS Number: 1420800-09-5 (Note: This is a representative structure; specific isomers may have different identifiers).
-
The molecule features a bicyclic aromatic indazole core. This core itself presents opportunities for both hydrogen bond donation (from the N-H group) and acceptance (at the pyridine-like nitrogen).[2] The substituents significantly modulate the electronic and steric properties of the parent ring:
-
Bromo Group (C3): Adds steric bulk and electronegativity, contributing to dipole moments.
-
Methyl Group (C4): A small, lipophilic group that can influence crystal packing and interactions with nonpolar solvents.
-
Nitro Group (C7): A strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. This group is a major contributor to the molecule's overall polarity and crystal lattice energy.
This combination of a rigid, aromatic core with polar and nonpolar substituents suggests a complex solubility profile, where solubility is highly dependent on the specific nature of the solvent.
The Thermodynamics of Dissolution: A Conceptual Framework
Solubility is fundamentally a thermodynamic equilibrium process.[3] The extent to which a solute dissolves in a solvent is governed by the Gibbs free energy change (ΔG) of the solution process. This can be dissected into two key energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[4]
A useful conceptual model breaks down the dissolution process into two hypothetical steps:
-
Sublimation: The energy required to overcome the crystal lattice energy and move a molecule from the solid state into the gas phase (ΔH_sublimation). For a molecule like 3-bromo-4-methyl-7-nitro-1H-indazole, the strong intermolecular forces in the crystal, likely involving π-π stacking of the indazole rings and dipole-dipole interactions from the nitro groups, will result in a significant crystal lattice energy.
-
Solvation: The energy released when the gaseous molecule is solvated by the solvent (ΔH_solvation). This is driven by favorable intermolecular interactions between the solute and solvent molecules.
The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. A positive ΔH_solution indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.
2.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In a research context, it is vital to differentiate between two types of solubility measurements:[5]
-
Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a fixed, intrinsic property of the system. This is the value most relevant for understanding the fundamental physicochemical properties of a drug candidate.
-
Kinetic Solubility: This is the concentration of a compound at the point when it first precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This measurement is highly dependent on the experimental conditions (e.g., rate of solvent addition, incubation time) and often results in a supersaturated solution. While useful for high-throughput screening, it is not a true measure of equilibrium.[6]
This guide focuses on the determination of thermodynamic solubility , which provides the most reliable data for formulation and development decisions.
Experimental Protocol for Determining Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.
3.1. Materials and Equipment
-
3-bromo-4-methyl-7-nitro-1H-indazole (solid, crystalline powder)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 3-bromo-4-methyl-7-nitro-1H-indazole to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the equilibration period. A starting point is to add ~5-10 mg of the compound to 2 mL of the chosen solvent.
-
Add the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating in that extending the incubation time (e.g., to 72 hours) should not result in a significant change in the measured solubility if equilibrium was indeed reached.
Step 2: Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Note: Pre-saturating the filter by discarding the first few drops can prevent adsorption of the compound onto the filter membrane.
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.
Step 3: Quantification by HPLC-UV
-
Method Development: An appropriate reverse-phase HPLC method must be developed. A C18 column is often a good starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized to achieve good peak shape and retention time for the analyte. The UV detection wavelength should be set at the λ_max of the compound to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of 3-bromo-4-methyl-7-nitro-1H-indazole of known concentrations in the same diluent used for the samples.[7] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve must demonstrate good linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted sample solutions into the HPLC system.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
3.3. Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile in Common Organic Solvents: An Illustrative Analysis
While specific experimental data for 3-bromo-4-methyl-7-nitro-1H-indazole is not publicly available, we can predict its likely solubility behavior based on chemical principles and present it in a structured format. The following table is for illustrative purposes only and is designed to guide a researcher's expectations and solvent selection process.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility Trend | Rationale for Prediction |
| Hexane | Nonpolar | 0.1 | Very Low | Dominated by nonpolar C-H bonds. Poor interaction with the polar nitro group and indazole N-H. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Can engage in π-π stacking with the indazole ring, but lacks hydrogen bonding capability. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderate | Can engage in dipole-dipole interactions but is not a hydrogen bond acceptor or donor. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Moderate to High | Acts as a hydrogen bond acceptor for the indazole N-H and has a significant dipole moment. |
| Acetone | Polar Aprotic | 5.1 | High | Strong dipole moment and an effective hydrogen bond acceptor. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting with all polar sites on the molecule. |
| Methanol (MeOH) | Polar Protic | 5.1 | High | Similar to ethanol but more polar, leading to stronger interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | A powerful polar aprotic solvent with a large dipole moment and is an excellent hydrogen bond acceptor. The use of DMF in the synthesis of a similar compound supports this prediction.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | One of the most powerful and versatile polar aprotic solvents, capable of dissolving a wide range of compounds. |
Interpreting Solubility: Linking Molecular Structure to Solvent Interaction
The predicted solubility trends can be rationalized by considering the specific intermolecular forces at play between 3-bromo-4-methyl-7-nitro-1H-indazole and the solvent molecules.
Caption: Factors influencing the solubility of the target molecule.
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are expected to be highly effective. Their strong dipole moments can interact favorably with the polar nitro group, and their ability to accept hydrogen bonds allows them to solvate the indazole N-H group effectively. This combination disrupts the strong solute-solute interactions in the crystal lattice.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents are also effective because they can both donate and accept hydrogen bonds, allowing them to interact with all polar functionalities of the molecule. However, their self-association through hydrogen bonding (solvent-solvent interactions) can sometimes make them slightly less effective than the best polar aprotic solvents for certain solutes.
-
Nonpolar Solvents (Hexane, Toluene): These solvents lack the ability to form strong, favorable interactions with the polar regions of the molecule. The energy gained from weak van der Waals forces is insufficient to overcome the high crystal lattice energy of the solid, resulting in very low solubility.
Conclusion: Strategic Application of Solubility Data
The solubility of 3-bromo-4-methyl-7-nitro-1H-indazole is a multifaceted property governed by the interplay of its diverse functional groups and the nature of the solvent environment. A systematic and rigorous determination of its thermodynamic solubility in a range of pharmaceutically relevant solvents is an indispensable step in its development pathway. The data, whether experimentally determined or theoretically predicted, provides crucial insights for:
-
Preclinical Formulation: Selecting appropriate vehicles for in vitro and in vivo testing.
-
Process Chemistry: Choosing suitable solvents for reaction, purification, and crystallization, which can impact yield and purity.[8][9]
-
Solid-State Characterization: Understanding the solid-state properties that influence dissolution, such as polymorphism.
-
Predictive Modeling: Contributing to the development of computational models that can forecast the solubility of next-generation analogs, thereby accelerating the drug discovery cycle.
By applying the robust experimental protocols and theoretical frameworks outlined in this guide, researchers can generate high-quality, reliable solubility data, enabling informed, data-driven decisions that will propel promising molecules like 3-bromo-4-methyl-7-nitro-1H-indazole closer to their clinical potential.
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A Researcher's Guide to the Potential Biological Activities of 3-bromo-4-methyl-7-nitro-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on the untapped potential of a specific derivative, 3-bromo-4-methyl-7-nitro-1H-indazole. While direct biological data for this compound is not yet available in published literature, its structural similarity to other well-characterized nitroindazoles provides a strong rationale for its investigation as a potential therapeutic agent. This document will serve as an in-depth technical guide for researchers, outlining the scientific basis for predicting its biological activity, proposing potential mechanisms of action, and providing a strategic framework for its experimental evaluation. We will delve into the potential of this molecule in the realms of enzyme inhibition, oncology, and antimicrobial applications, drawing parallels from closely related analogs.
Introduction: The Promise of the Indazole Nucleus
Indazole-based compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as therapeutic agents for a variety of diseases.[1] Marketed drugs such as Axitinib, Lonidamine, and Pazopanib underscore the therapeutic viability of the indazole core in oncology.[1] The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a nitro group, in particular, is a common strategy in medicinal chemistry to modulate electronic properties and introduce new interaction points with biological macromolecules. This guide will specifically explore the potential impact of 3-bromo, 4-methyl, and 7-nitro substitutions on the indazole scaffold.
Predicted Biological Activity Profile
Based on the known activities of structurally related compounds, we can hypothesize several promising avenues of biological activity for 3-bromo-4-methyl-7-nitro-1H-indazole.
Enzyme Inhibition: A Focus on Nitric Oxide Synthase
A compelling starting point for investigating the biological activity of 3-bromo-4-methyl-7-nitro-1H-indazole is its potential as an inhibitor of nitric oxide synthase (NOS). The closely related compound, 3-bromo-7-nitroindazole, is a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2]
Causality of Experimental Choice: The structural analogy between 3-bromo-7-nitroindazole and our target molecule, with the addition of a methyl group at the 4-position, suggests a high probability of similar inhibitory activity against nNOS. The methyl group may influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Potential Mechanism of Action: Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases and excitotoxicity.[3][4] By inhibiting nNOS, 3-bromo-4-methyl-7-nitro-1H-indazole could potentially mitigate the detrimental effects of excessive NO production in the nervous system.
Caption: Proposed mechanism of nNOS inhibition.
Anticancer Potential
The indazole scaffold is a well-established pharmacophore in cancer drug discovery.[1] Furthermore, nitroimidazole derivatives have been investigated as cytotoxic agents that are particularly effective in the hypoxic environment of solid tumors.[5]
Causality of Experimental Choice: The combination of the indazole core with a nitro group in 3-bromo-4-methyl-7-nitro-1H-indazole makes it a prime candidate for anticancer screening. The presence of the nitro group could enable bioreductive activation in hypoxic tumor cells, leading to selective cytotoxicity.
Potential Mechanisms of Action:
-
Inhibition of Protein Kinases: Many indazole-based anticancer drugs, such as Axitinib and Pazopanib, function as inhibitors of protein kinases that are crucial for tumor growth and angiogenesis.
-
Bioreductive Activation: In low-oxygen environments, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.[6]
-
Inhibition of Bromodomains: Some indazole derivatives have been identified as inhibitors of bromodomain-containing proteins like BRD4, which are epigenetic readers involved in the regulation of oncogenes such as c-Myc.[7][8]
Caption: Experimental workflow for anticancer evaluation.
Antimicrobial Activity
Substituted indazoles have been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens.[9][10] The incorporation of nitro groups into heterocyclic scaffolds is a known strategy to enhance antimicrobial efficacy.[11]
Causality of Experimental Choice: The structural features of 3-bromo-4-methyl-7-nitro-1H-indazole warrant its investigation as a potential antimicrobial agent. The combination of the indazole nucleus, a halogen, and a nitro group could lead to a molecule with potent activity against various microorganisms.
Potential Mechanism of Action: The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, potential modes of action include:
-
Inhibition of essential enzymes: The compound could inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: The lipophilic nature of the molecule may allow it to intercalate into and disrupt the microbial cell membrane.
-
Generation of reactive nitrogen species: Similar to its potential anticancer activity, the nitro group could be reduced within microbial cells to produce cytotoxic reactive nitrogen species.
Proposed Experimental Protocols
To systematically evaluate the potential biological activities of 3-bromo-4-methyl-7-nitro-1H-indazole, a tiered approach is recommended.
Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
While a direct synthesis for the target compound is not reported, a plausible route can be adapted from the synthesis of similar compounds like 3-bromo-4-nitro-1H-indazole.
Step-by-step Methodology:
-
Nitration of 4-methyl-1H-indazole: React 4-methyl-1H-indazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 7-position. Careful control of reaction conditions will be crucial to achieve the desired regioselectivity.
-
Bromination of 7-nitro-4-methyl-1H-indazole: The resulting 7-nitro-4-methyl-1H-indazole can then be brominated at the 3-position. A common method involves the use of bromine in a suitable solvent like acetic acid, often in the presence of a catalyst or a base such as sodium acetate.
-
Purification and Characterization: The final product should be purified using techniques such as column chromatography or recrystallization. The structure and purity of 3-bromo-4-methyl-7-nitro-1H-indazole must be confirmed by analytical methods including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Biological Evaluation
Table 1: Proposed Initial In Vitro Screening Assays
| Biological Activity | Primary Assay | Secondary Assay(s) | Positive Control(s) |
| Enzyme Inhibition | nNOS Inhibition Assay (e.g., Griess assay) | Selectivity profiling against eNOS and iNOS | L-NAME, 7-Nitroindazole |
| Anticancer | NCI-60 human tumor cell line screen | Hypoxia-specific cytotoxicity assay (e.g., using a hypoxia chamber) | Doxorubicin, Tirapazamine |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungi | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Ciprofloxacin, Fluconazole |
Detailed Protocol: nNOS Inhibition Assay (Griess Assay)
-
Principle: This colorimetric assay measures the amount of nitrite (a stable product of NO) formed by the enzymatic activity of nNOS.
-
Reagents: Purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), calmodulin, calcium chloride, test compound (3-bromo-4-methyl-7-nitro-1H-indazole) at various concentrations, and Griess reagent.
-
Procedure: a. Prepare a reaction mixture containing the enzyme, cofactors, and substrate. b. Add the test compound at a range of concentrations. c. Incubate the mixture at 37°C for a defined period. d. Stop the reaction and add the Griess reagent. e. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Future Directions and Concluding Remarks
The exploration of 3-bromo-4-methyl-7-nitro-1H-indazole represents a promising frontier in the quest for novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for initiating research into its biological activities. The structural alerts derived from its close analogs strongly suggest potential as an nNOS inhibitor, an anticancer agent with possible hypoxia-selective activity, and an antimicrobial compound.
The proposed experimental workflows are designed to be logical and self-validating, starting with synthesis and moving through a hierarchical series of in vitro assays. Positive results in these initial screens will pave the way for more in-depth mechanistic studies and eventual in vivo validation. The scientific community is encouraged to undertake the synthesis and biological evaluation of this intriguing molecule, which holds the potential to contribute to the development of new medicines for a range of challenging diseases.
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Methodological & Application
Application Notes & Protocols for 3-bromo-4-methyl-7-nitro-1H-indazole in In Vitro Nitric Oxide Synthase Inhibition Assays
Foreword: The Scientific Rationale
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] While the specific biological target of 3-bromo-4-methyl-7-nitro-1H-indazole is not extensively documented in publicly available literature, its close structural analog, 3-bromo-7-nitroindazole, is a well-characterized potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vascular regulation, and the immune response.[4][5]
There are three main isoforms of NOS:
-
nNOS (or NOS1): Primarily found in neuronal tissue.
-
eNOS (or NOS3): Predominantly expressed in the endothelium.
-
iNOS (or NOS2): An inducible isoform involved in immune responses.
Given the established activity of 3-bromo-7-nitroindazole, it is hypothesized that 3-bromo-4-methyl-7-nitro-1H-indazole also functions as an inhibitor of NOS, likely with a preference for the nNOS isoform. This document provides detailed protocols for testing this hypothesis using established in vitro assays.
Section 1: Overview of Nitric Oxide Synthase Activity Assays
The enzymatic activity of NOS is typically quantified by monitoring the products of the reaction it catalyzes: the conversion of L-arginine to L-citrulline and nitric oxide.[5] Consequently, most in vitro assays for NOS inhibition are based on the measurement of either NO or L-citrulline.
Commonly employed methods include:
-
The Griess Assay: This is a colorimetric method that measures nitrite (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide.[1][4][6] It is a straightforward and high-throughput adaptable method.
-
The Citrulline Assay: This method quantifies the co-product L-citrulline, often using radiolabeled L-[³H]arginine.[6][7]
-
Hemoglobin Capture Assay: This spectrophotometric assay directly measures the formation of the NO-hemoglobin complex.[8][9]
This application note will focus on the Griess assay due to its accessibility and widespread use.
Section 2: The Nitric Oxide Synthesis Pathway and Point of Inhibition
Nitric oxide synthase catalyzes a five-electron oxidation of the guanidino nitrogen of L-arginine. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[10] The proposed inhibitory action of 3-bromo-4-methyl-7-nitro-1H-indazole would be the direct interference with the catalytic activity of the NOS enzyme.
Figure 1: Workflow of NOS inhibition assay using the Griess Reagent.
Section 3: Detailed Protocol - In Vitro NOS Inhibition Assay (Griess Method)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-bromo-4-methyl-7-nitro-1H-indazole against a specific NOS isoform (e.g., recombinant human nNOS).
Materials and Reagents
-
Recombinant human nNOS (or other desired isoform)
-
3-bromo-4-methyl-7-nitro-1H-indazole
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)
-
Sodium Nitrite (for standard curve)
-
96-well clear flat-bottom microplates[4]
-
Microplate reader capable of measuring absorbance at 540 nm
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.1% BSA.
-
L-arginine Stock Solution: 10 mM in deionized water.
-
NADPH Stock Solution: 10 mM in Assay Buffer. Prepare fresh.
-
BH4 Stock Solution: 1 mM in 10 mM HCl. Prepare fresh and keep on ice.
-
Calmodulin Stock Solution: 1 mg/mL in Assay Buffer.
-
CaCl₂ Stock Solution: 10 mM in deionized water.
-
Test Compound Stock Solution: Prepare a 10 mM stock of 3-bromo-4-methyl-7-nitro-1H-indazole in DMSO.
-
Nitrite Standard: Prepare a 1 mM stock of sodium nitrite in deionized water. Further dilute to create standards ranging from 0 to 100 µM.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the NOS inhibition assay.
Step-by-Step Protocol
-
Prepare Nitrite Standard Curve: In a 96-well plate, add 50 µL of each nitrite standard in duplicate. Add 50 µL of Assay Buffer to each well.
-
Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, NADPH, BH4, Calmodulin, and CaCl₂ at their final desired concentrations.
-
Set up Assay Plate:
-
Blank wells: 50 µL Assay Buffer.
-
Control wells (100% activity): 40 µL Reaction Mix + 10 µL DMSO.
-
Test wells: 40 µL Reaction Mix + 10 µL of serially diluted 3-bromo-4-methyl-7-nitro-1H-indazole (in DMSO).
-
-
Add Enzyme: Add 25 µL of diluted nNOS enzyme to all wells except the blanks.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 25 µL of L-arginine solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Color Development:
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Read Plate: Measure the absorbance at 540 nm using a microplate reader.
Section 4: Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the nitrite standards against their concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate Nitrite Concentration: Use the standard curve equation to convert the absorbance values from the assay wells into nitrite concentrations.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (A_inhibitor - A_blank) / (A_control - A_blank)] * 100
-
Where A is the absorbance at 540 nm.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Section 5: Quantitative Data Summary
The following table provides recommended concentration ranges for the assay components. These may require optimization depending on the specific enzyme batch and experimental conditions.
| Component | Final Concentration | Notes |
| Recombinant nNOS | 10-50 mU/well | The amount of enzyme should be optimized to produce a signal within the linear range of the nitrite standard curve. |
| L-arginine | 10-100 µM | The concentration should be close to the Kₘ of the enzyme for competitive inhibition studies. |
| NADPH | 1 mM | |
| BH4 | 10 µM | |
| Calmodulin | 10 µg/mL | |
| CaCl₂ | 2 mM | |
| 3-bromo-4-methyl-7-nitro-1H-indazole | 1 nM - 100 µM (serial dilution) | Based on the IC₅₀ of the analog 3-bromo-7-nitroindazole (0.17 µM for rat nNOS), this range should be adequate to determine the IC₅₀ of the test compound.[3] |
| DMSO | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. Ensure the final concentration is consistent across all wells. |
Disclaimer
The protocols and applications described herein are based on the known biological activity of the structurally related compound, 3-bromo-7-nitroindazole. The efficacy of 3-bromo-4-methyl-7-nitro-1H-indazole as a nitric oxide synthase inhibitor must be experimentally validated. The provided protocols serve as a starting point for these investigations.
References
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
-
Mota, S. T. S., et al. (2022). Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model. Frontiers in Physiology, 13, 1022936. [Link]
-
Wang, Y., et al. (2012). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 7(1), e29957. [Link]
-
Leucker, T. M., et al. (2012). Inhibition of endothelial nitric oxide synthase induces and enhances myocardial fibrosis. Cardiovascular Research, 94(3), 437–446. [Link]
-
Ji, H., et al. (2009). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 131(4), 1557–1562. [Link]
-
Gomez, S., et al. (2015). The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats. Pharmacology, Biochemistry and Behavior, 131, 74–81. [Link]
-
Stamler, J. S., et al. (2021). Role of Nitric Oxide Carried by Hemoglobin in Cardiovascular Physiology: Developments on a Three-Gas Respiratory Cycle. Circulation Research, 129(1), 168–189. [Link]
-
Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157–162. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131–141. [Link]
-
Roman, L. J., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 6(13), 1449–1467. [Link]
-
Li, H., et al. (2009). Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium. The Journal of Biological Chemistry, 284(40), 27189–27201. [Link]
-
Khan, M., et al. (2023). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca2+-eNOS Signaling, Oxidative Stress, and Inflammation. Molecules, 28(13), 5183. [Link]
-
Toti, V. M., et al. (2001). Effect of nitric oxide synthase inhibition on hemoglobin-oxygen affinity and lipid peroxidation in rabbits during fever. Physiological Research, 50(6), 617–623. [Link]
-
Jia, Y., et al. (2021). How Nitric Oxide Hindered the Search for Hemoglobin-Based Oxygen Carriers as Human Blood Substitutes. International Journal of Molecular Sciences, 22(19), 10708. [Link]
-
Feelisch, M., et al. (1992). Spectrophotometric determination of nitric oxide using hemoglobin. Neuroprotocols, 1(1), 3-15. [Link]
-
Toda, N., & Okamura, T. (1995). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. The Journal of Pharmacology and Experimental Therapeutics, 274(2), 664–668. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bioassaysys.com [bioassaysys.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-bromo-4-methyl-7-nitro-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] A significant subset of these molecules, the 7-nitroindazole derivatives, has garnered substantial interest for their potent and often selective inhibition of nitric oxide synthase (NOS) isoforms.[3][4] This document concerns 3-bromo-4-methyl-7-nitro-1H-indazole , a novel derivative whose mechanism of action has not been extensively characterized.
Given its structural similarity to known NOS inhibitors like 3-bromo-7-nitroindazole, we hypothesize that its primary mechanism involves the modulation of nitric oxide (NO) signaling.[3][4] However, the vast chemical space occupied by indazole derivatives, many of which are potent kinase inhibitors, necessitates a broader, more systematic investigation.[1][5]
This guide provides a comprehensive framework for elucidating the mechanism of action of 3-bromo-4-methyl-7-nitro-1H-indazole. It outlines a logical, multi-pronged experimental strategy, beginning with direct enzymatic assays and progressing to cell-based functional and target engagement studies. The protocols herein are designed to be self-validating, providing researchers with a robust toolkit to not only test the primary hypothesis of NOS inhibition but also to uncover potential alternative or off-target effects, such as kinase modulation.
Hypothesized Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Our primary hypothesis is that 3-bromo-4-methyl-7-nitro-1H-indazole functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nNOS is a key enzyme in the central and peripheral nervous systems, responsible for synthesizing nitric oxide (NO) from L-arginine.[3] NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and blood flow regulation. Overproduction of NO by nNOS is implicated in neurodegenerative diseases and excitotoxicity, making nNOS a valuable therapeutic target.[3][6]
The proposed mechanism involves the compound binding to the active site of nNOS, thereby preventing the synthesis of NO. This leads to a reduction in downstream signaling events mediated by the NO/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.
Caption: Hypothesized nNOS signaling pathway and point of inhibition.
Experimental Investigation Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow ensures that fundamental parameters like cytotoxicity are established before moving to more complex mechanistic assays. This progression from biochemical to cell-based assays provides a comprehensive understanding of the compound's activity.
Caption: Logical workflow for investigating the mechanism of action.
Detailed Application Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
Principle: Before assessing the mechanism of action, it is critical to determine the concentration range at which 3-bromo-4-methyl-7-nitro-1H-indazole is non-toxic to the selected cell line. This ensures that subsequent observations are due to specific molecular interactions rather than general cytotoxicity. The MTT or resazurin reduction assays are reliable methods for measuring cell metabolic activity, which is a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock concentration series of the compound in culture medium. A typical range would be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to determine the CC₅₀ (Concentration causing 50% cytotoxicity).
Example Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 6.2 |
| 25 | 88.1 ± 7.3 |
| 50 | 60.3 ± 8.1 |
| 100 | 15.4 ± 3.9 |
From this data, a working concentration for subsequent mechanistic assays should be kept below 25 µM to avoid confounding cytotoxic effects.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: This biochemical assay directly measures the ability of the compound to inhibit the activity of purified NOS enzymes (nNOS, iNOS, and eNOS). The assay quantifies the conversion of L-[³H]arginine to L-[³H]citrulline, a stoichiometric co-product of NO synthesis. A reduction in L-[³H]citrulline formation indicates inhibition.
Step-by-Step Methodology:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a reaction mix containing:
-
Purified recombinant nNOS, iNOS, or eNOS enzyme.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄).
-
Calmodulin (for nNOS and eNOS).
-
-
Inhibitor Addition: Add varying concentrations of 3-bromo-4-methyl-7-nitro-1H-indazole or a known inhibitor (e.g., L-NAME) to the reaction mix. Include a vehicle control.
-
Initiation: Start the reaction by adding the substrate mix containing L-[³H]arginine and unlabeled L-arginine.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA and Dowex-50W resin (Na⁺ form). The resin binds unreacted L-[³H]arginine.
-
Separation: Centrifuge the tubes to pellet the resin.
-
Measurement: Transfer the supernatant, containing the L-[³H]citrulline, to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value for each NOS isoform.
Example Data Presentation:
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) |
| 3-bromo-4-methyl-7-nitro-1H-indazole | 1.2 ± 0.3 | > 50 | 25.7 ± 4.1 |
| 7-Nitroindazole (Control) | 0.47 ± 0.1 | > 100 | 35.2 ± 5.5 |
| L-NAME (Control) | 0.8 ± 0.2 | 1.5 ± 0.4 | 12.1 ± 2.9 |
This hypothetical data suggests the compound is a potent and selective inhibitor of nNOS, consistent with the primary hypothesis.
Protocol 3: Broad-Spectrum Kinase Inhibition Profiling
Principle: To investigate the secondary hypothesis that the compound may act as a kinase inhibitor, a high-throughput kinase panel screen is the most efficient approach. This service, often outsourced to specialized vendors, tests the compound at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases. The activity of each kinase is typically measured via the quantification of ATP consumption or phosphopeptide formation.
Step-by-Step Methodology (General Workflow):
-
Compound Submission: Provide the compound to a contract research organization (CRO) offering kinase profiling services (e.g., Eurofins Discovery, Reaction Biology Corp).
-
Assay Performance: The CRO performs radiometric ([³³P]-ATP) or fluorescence-based assays. The compound is incubated with each kinase, its specific substrate, and ATP.
-
Data Collection: The amount of phosphorylated substrate is measured after the reaction.
-
Analysis: The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor. Results are typically provided as a heatmap or table.
Example Data Presentation:
| Kinase Target | % Inhibition at 10 µM |
| CDK2/cyclin A | 8.1% |
| VEGFR2 | 12.5% |
| SRC | 92.3% |
| LCK | 88.7% |
| p38α | 5.4% |
| AKT1 | 3.2% |
This example data indicates a potential off-target activity against SRC family kinases, which would warrant further investigation with dose-response assays to determine IC₅₀ values.
Protocol 4: Cell-Based Nitric Oxide Production (Griess Assay)
Principle: This assay validates the findings from the in vitro NOS assay in a cellular context. It measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in response to the compound indicates cellular NOS inhibition.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed a suitable cell line (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages for iNOS, or glutamate-stimulated SH-SY5Y cells for nNOS) in a 24-well plate.
-
Treatment: Pre-incubate the cells with various non-toxic concentrations of 3-bromo-4-methyl-7-nitro-1H-indazole for 1 hour.
-
Stimulation: Add the appropriate stimulus (e.g., LPS or glutamate) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compound.
Example Data Presentation:
| Treatment | Nitrite Concentration (µM, Mean ± SD) | % Inhibition |
| Unstimulated Control | 1.5 ± 0.4 | - |
| Stimulated + Vehicle | 25.8 ± 2.1 | 0% |
| Stimulated + 1 µM Compound | 14.2 ± 1.8 | 45.0% |
| Stimulated + 5 µM Compound | 7.3 ± 1.1 | 71.7% |
| Stimulated + 10 µM Compound | 3.1 ± 0.9 | 88.0% |
These results would confirm that the compound effectively inhibits NO production in a cellular environment, supporting the nNOS inhibition hypothesis.
References
-
PubChem. 3-Bromo-7-Nitroindazole. National Center for Biotechnology Information. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. [Link]
-
Wikipedia. 7-Nitroindazole. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubMed. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
ChemRxiv. Nitroreductase-triggered indazole formation. [Link]
-
Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. [Link]
-
MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]
- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
IntechOpen. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
PubMed. 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
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Application Note: High-Throughput Screening for Nitric Oxide Synthase Inhibitors Using 3-Bromo-4-methyl-7-nitro-1H-indazole
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] While essential for normal cellular function, dysregulation of NO production is implicated in various diseases, making NOS enzymes attractive therapeutic targets.[3] The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] Notably, substituted nitroindazoles have been identified as potent inhibitors of NOS.[6][7]
This application note describes a robust, fluorescence-based high-throughput screening (HTS) protocol to identify and characterize inhibitors of NOS, using 3-bromo-4-methyl-7-nitro-1H-indazole as a representative compound from this chemical class. The assay is designed for a 384-well plate format, ensuring efficiency and scalability for screening large compound libraries.
Principle of the Assay
The enzymatic activity of NOS is measured by monitoring the production of nitric oxide. As NO is a transient gaseous molecule, this assay quantifies its more stable oxidized products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The protocol employs the Griess reagent, which reacts with nitrite to form a colored azo dye. To account for all NO produced, the assay first involves the enzymatic reduction of nitrate to nitrite. The subsequent addition of the Griess reagent generates a fluorescent signal that is directly proportional to the total NO produced. Putative inhibitors of NOS, such as 3-bromo-4-methyl-7-nitro-1H-indazole, will decrease the rate of NO production, leading to a reduction in the fluorescent signal.
The mechanism of inhibition by nitroindazole derivatives involves binding to the heme active site of the NOS enzyme, which interferes with the binding of the natural substrate, L-arginine, and the cofactor, tetrahydrobiopterin.[6] This disruption of the catalytic process forms the basis for the screening assay.
Caption: High-throughput screening workflow for NOS inhibitors.
Detailed Assay Protocol (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive control (e.g., L-NAME), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Prepare an enzyme master mix containing nNOS, calmodulin, and CaCl₂ in NOS Assay Buffer. Dispense 10 µL of this mix to each well.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Prepare a substrate master mix containing L-arginine, NADPH, and BH4 in NOS Assay Buffer. Add 10 µL of the substrate mix to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Enzymatic Reaction: Centrifuge the plate and incubate for 60 minutes at 37°C.
-
Detection: Add 20 µL of Griess Reagent to each well.
-
Final Incubation: Incubate the plate for 20 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 520 nm and an emission wavelength range of 580-640 nm.
Data Analysis and Hit Identification
-
Normalization: The raw fluorescence data should be normalized to the positive and negative controls on each plate. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Sample_Signal - Average_Negative_Control) / (Average_Positive_Control - Average_Negative_Control))
-
Dose-Response Curves: For compounds screened in dose-response, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quality Control: The quality and robustness of the assay should be monitored using the Z'-factor. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
Hit Validation and Secondary Assays
Compounds identified as "hits" in the primary screen should undergo further validation to confirm their activity and rule out artifacts.
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as a direct NO detection method using a fluorescent probe like DAF-FM diacetate.
-
Isoform Selectivity: Test the confirmed hits against the other NOS isoforms (iNOS and eNOS) to determine their selectivity profile.
-
Mechanism of Action Studies: Investigate the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies.
Summary
This application note provides a comprehensive and detailed protocol for the high-throughput screening of potential nitric oxide synthase inhibitors, exemplified by 3-bromo-4-methyl-7-nitro-1H-indazole. The fluorescence-based assay is robust, scalable, and suitable for identifying novel modulators of NOS activity, which can serve as valuable starting points for drug discovery programs targeting a range of therapeutic areas.
References
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]
- Gaikwad, S. D., et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.
- Li, H., et al. (2004). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 43(35), 11193–11200.
-
Patsnap. (2024). What are NOS2 inhibitors and how do they work? Synapse. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-7-Nitroindazole. Retrieved from [Link]
-
Request PDF. (n.d.). High throughput screening method of nitric oxide synthase inhibitors and enhancers. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Nitric Oxide Inhibition Strategies. Retrieved from [Link]
- Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Zhang, Y., et al. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 12(Special Issue 2), 103-112.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related indazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and overcome common challenges. Our approach is grounded in established chemical principles and validated by analogous transformations reported in the scientific literature.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted indazoles such as 3-bromo-4-methyl-7-nitro-1H-indazole presents a significant regiochemical challenge. The introduction of multiple substituents onto the indazole core requires careful consideration of the directing effects of the existing groups and the choice of reagents and reaction conditions to achieve the desired isomer with high yield and purity. This guide will focus on a plausible and accessible two-step synthetic route starting from the commercially available 4-methyl-1H-indazole.
Proposed Synthetic Pathway
The most logical synthetic route to 3-bromo-4-methyl-7-nitro-1H-indazole involves a two-step electrophilic substitution sequence:
-
Nitration of 4-methyl-1H-indazole to introduce the nitro group at the 7-position.
-
Bromination of the resulting 4-methyl-7-nitro-1H-indazole to introduce the bromine atom at the 3-position.
This sequence is proposed based on the directing effects of the substituents and the reactivity of the indazole nucleus. The methyl group at the 4-position is an ortho-, para-director, and the pyrazole ring also influences the position of electrophilic attack. Nitration is expected to occur on the benzene ring, and the 7-position is a plausible site. Subsequent bromination is directed to the electron-rich 3-position of the pyrazole ring.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole.
Troubleshooting Guide
This section addresses common issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Nitration) | - Incomplete reaction. - Formation of multiple nitro isomers. - Degradation of starting material. | - Monitor reaction progress: Use TLC to ensure the starting material is fully consumed. - Optimize reaction temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to minimize side reactions. - Control stoichiometry: Use a slight excess of nitric acid, but avoid a large excess which can lead to over-nitration. - Purification: Isomeric products may be difficult to separate. Consider column chromatography with a carefully selected eluent system. |
| Formation of undesired isomers in Step 1 (Nitration) | The directing effects of the methyl group and the pyrazole ring can lead to a mixture of 5-nitro and 7-nitro isomers. | - Purification is key: Careful column chromatography is the most likely method to isolate the desired 7-nitro isomer. - Characterization: Use ¹H NMR to confirm the substitution pattern of the isolated products. The coupling patterns of the aromatic protons will be distinct for each isomer. |
| Low yield in Step 2 (Bromination) | - Incomplete reaction. - Deactivation of the ring by the nitro group. - Formation of byproducts. | - Reaction time: The electron-withdrawing nitro group will slow down the bromination. The reaction may require a longer time or gentle heating. Monitor by TLC. - Brominating agent: If elemental bromine is not effective, consider using a more reactive brominating agent like N-bromosuccinimide (NBS). - Catalyst: Addition of a catalytic amount of a Lewis acid might be necessary, but be cautious as it can also promote side reactions. |
| Difficulty in purifying the final product | - Presence of unreacted starting material or isomeric byproducts. - The product may be a solid that is difficult to crystallize. | - Recrystallization: Try different solvent systems for recrystallization to obtain a pure product. - Column chromatography: If recrystallization fails, column chromatography is the next best option. - Washing: Ensure the crude product is thoroughly washed to remove any residual acids or salts from the workup. |
Frequently Asked Questions (FAQs)
Q1: Where can I source the starting material, 4-methyl-1H-indazole?
A1: 4-Methyl-1H-indazole is commercially available from several chemical suppliers. Alternatively, it can be synthesized from 2,3-dimethylaniline via diazotization and cyclization.
Q2: What is the rationale for the proposed order of reactions (nitration then bromination)?
A2: The rationale is based on controlling the regioselectivity. Nitration of 4-methyl-1H-indazole is expected to be directed to the benzene ring. Once the nitro group is in place at the 7-position, the electron-rich 3-position of the pyrazole ring becomes the most likely site for electrophilic bromination. Reversing the order (bromination then nitration) could lead to a different distribution of isomers, as the bromo and methyl groups would direct the incoming nitro group.
Q3: How can I confirm the regiochemistry of the final product?
A3: The most definitive method is through a combination of spectroscopic techniques:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will provide clear information about their relative positions.
-
¹³C NMR: The number of signals and their chemical shifts will be consistent with the proposed structure.
-
2D NMR (COSY, HMBC, HSQC): These experiments can be used to establish the connectivity of the atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight and elemental composition.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and the reaction is highly exothermic. It must be prepared and used in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction must be cooled in an ice bath during the addition of the nitrating mixture.
-
Bromination: Bromine is highly toxic, corrosive, and volatile. It should be handled in a fume hood with appropriate PPE.
-
General: Always handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and may require optimization for the specific synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole.
Step 1: Synthesis of 4-methyl-7-nitro-1H-indazole
This protocol is adapted from the nitration of 3-methyl-1H-indazole.
Materials:
-
4-methyl-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to the nitric acid) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 4-methyl-1H-indazole, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 7-nitro isomer from other isomers.
Step 2: Synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
This protocol is adapted from the bromination of 4-nitro-1H-indazole.
Materials:
-
4-methyl-7-nitro-1H-indazole
-
Glacial acetic acid (CH₃COOH)
-
Bromine (Br₂)
-
Sodium acetate (CH₃COONa)
-
Chloroform (CHCl₃)
-
Deionized water
Procedure:
-
In a flask equipped with a mechanical stirrer, add 4-methyl-7-nitro-1H-indazole (1.0 eq), sodium acetate (1.0 eq), glacial acetic acid, and chloroform.
-
In a dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the reaction mixture over several hours, maintaining the temperature below 25 °C.
-
Stir the reaction mixture for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the chloroform and excess acetic acid.
-
Add water to the resulting solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-bromo-4-methyl-7-nitro-1H-indazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary Table
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 4-methyl-7-nitro-1H-indazole | 4-methyl-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 1-2 | Moderate to Good (after purification) |
| 3-bromo-4-methyl-7-nitro-1H-indazole | 4-methyl-7-nitro-1H-indazole | Br₂, CH₃COONa | CH₃COOH, CHCl₃ | < 25 | 4-6 | Good to Excellent |
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Costantino, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7437-7447. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3-triazoles. Chemical Reviews, 96(4), 1159-1224. [Link]
Improving the stability of 3-bromo-4-methyl-7-nitro-1H-indazole in solution
Welcome to the dedicated technical support resource for 3-bromo-4-methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experimental results.
Introduction: Understanding the Inherent Stability Challenges
3-bromo-4-methyl-7-nitro-1H-indazole is a complex heterocyclic molecule with significant potential in medicinal chemistry.[1] However, its chemical architecture, which includes an indazole core, a bromine substituent, and a nitro group, presents inherent stability challenges. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain reactions, while the bromine atom can be subject to nucleophilic displacement.[2][3] Furthermore, the indazole ring itself has specific pH-dependent properties and can exist in different tautomeric forms, which can influence its reactivity and stability.[4][5][6]
This guide will provide a structured approach to identifying potential degradation pathways and implementing effective stabilization strategies.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-bromo-4-methyl-7-nitro-1H-indazole is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation, particularly for nitro-aromatic compounds. The likely causes are:
-
Photodegradation: Nitro-aromatic compounds are often susceptible to degradation upon exposure to light, especially UV radiation.[7][8][9] This can lead to the formation of colored byproducts. It is crucial to protect solutions from light by using amber vials or covering glassware with aluminum foil.
-
pH-Related Degradation: The stability of the indazole ring and the reactivity of the nitro group can be highly dependent on the pH of the solution.[5] In basic conditions, deprotonation of the indazole nitrogen can increase electron density in the ring system, potentially leading to side reactions. Conversely, strongly acidic conditions might promote hydrolysis or other degradative pathways.
-
Oxidative Degradation: Although the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidation, interactions with oxidative species in the solvent or from atmospheric oxygen can still occur over time, leading to colored impurities.[2]
Q2: I'm observing a loss of potency or a decrease in the main peak area in my HPLC analysis over time. What are the potential degradation pathways?
A2: A decrease in the concentration of the parent compound suggests one or more degradation pathways are at play. Based on the structure of 3-bromo-4-methyl-7-nitro-1H-indazole, the following are plausible:
-
Nucleophilic Substitution of Bromine: The bromine atom at the 3-position of the indazole ring can be susceptible to nucleophilic attack, especially by nucleophiles present in the solvent (e.g., water, methanol) or buffer components. This would result in the formation of a new compound with a different retention time in your chromatogram.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.[10] This is more likely to occur in the presence of reducing agents but can also happen slowly over time in certain solvents or in the presence of trace metal impurities that can catalyze the reaction.
-
Hydrolysis: Reaction with water, particularly at non-neutral pH and elevated temperatures, can lead to the degradation of the molecule.[11]
Q3: What is the most stable tautomeric form of the indazole ring, and does it affect stability?
A3: For the indazole ring system, the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[4][6][12][13] The specific tautomeric form present in your solution can be influenced by the solvent and pH. While both tautomers will likely be present in equilibrium, shifts in this equilibrium could potentially expose the molecule to different degradation pathways. For instance, the reactivity of the N-H bond and the lone pair on the other nitrogen will differ between the two tautomers.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues with 3-bromo-4-methyl-7-nitro-1H-indazole in solution.
Problem: Rapid Degradation Observed Within Hours of Preparation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Photodegradation | 1. Prepare the solution in a dark room or under red light. 2. Store the solution in an amber vial or a vial wrapped in aluminum foil. 3. Compare the stability of a light-protected sample to one exposed to ambient light. | Nitro-aromatic compounds can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions that cause degradation.[7][8] |
| Incorrect pH | 1. Measure the pH of your solution. 2. Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. 3. Use non-nucleophilic buffers if possible (e.g., phosphate, citrate). | The stability of the indazole ring system is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[5] |
| Reactive Solvent | 1. If using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[14] 2. Ensure your solvent is of high purity and free from contaminants. | Protic solvents can act as nucleophiles and displace the bromine atom. Aprotic solvents are less likely to participate in such reactions.[14] |
Problem: Gradual Degradation Observed Over Several Days
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Degradation | 1. Store stock solutions at lower temperatures (e.g., 4°C or -20°C). 2. Perform a short-term thermal stress study (e.g., 40°C, 60°C) to assess the impact of temperature on degradation rate. | Increased temperature accelerates the rate of most chemical reactions, including degradation pathways like hydrolysis and nucleophilic substitution.[15][16] |
| Oxidation | 1. Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Store the solution under an inert atmosphere. 3. Consider adding a small amount of an antioxidant, but be sure to test for compatibility and interference with your assay. | Dissolved oxygen can contribute to oxidative degradation of organic molecules over time. |
| Hydrolysis | 1. Use anhydrous solvents if possible, especially for long-term storage. 2. If an aqueous solution is necessary, ensure the pH is optimized for stability (see above) and store at a low temperature. | Water can act as a nucleophile, leading to hydrolysis of the bromo group or other parts of the molecule.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11][17][18][19]
Objective: To intentionally degrade 3-bromo-4-methyl-7-nitro-1H-indazole under various stress conditions to understand its degradation pathways.
Materials:
-
3-bromo-4-methyl-7-nitro-1H-indazole
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber HPLC vials
-
Calibrated HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in ACN/0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in ACN/0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in ACN/3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., ACN/water).
-
Incubate at 60°C for 48 hours, protected from light.
-
-
Photodegradation:
-
Prepare a solution of the compound in a suitable solvent in a clear vial.
-
Expose to a photostability chamber or direct sunlight for 24 hours.
-
Prepare a control sample stored in the dark.
-
-
Analysis:
-
Analyze all samples by a validated HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak area.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which 3-bromo-4-methyl-7-nitro-1H-indazole exhibits maximum stability.
Materials:
-
3-bromo-4-methyl-7-nitro-1H-indazole
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Calibrated HPLC system.
Procedure:
-
Prepare stock solutions of the compound in an organic solvent (e.g., ACN).
-
Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubate the buffered solutions at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Visualizing Degradation and Workflow
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 3-bromo-4-methyl-7-nitro-1H-indazole under various stress conditions.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the stability of 3-bromo-4-methyl-7-nitro-1H-indazole solutions.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Light Exposure | Minimize light exposure at all times. Use amber glassware or foil wrapping. | Prevents photodegradation, a common pathway for nitro-aromatic compounds.[7][8][9] |
| pH | Determine the optimal pH for stability using a pH-rate profile study. Avoid strongly acidic or basic conditions. | The indazole ring system's stability is pH-dependent.[5] |
| Solvent Choice | Prefer high-purity, aprotic solvents (e.g., ACN, DMSO) over protic solvents (e.g., methanol, water) for stock solutions. | Minimizes the risk of nucleophilic substitution of the bromine atom.[14] |
| Temperature | Store solutions at reduced temperatures (4°C for short-term, -20°C for long-term). | Reduces the rate of all potential degradation reactions.[15][16] |
| Atmosphere | For long-term storage, consider degassing the solvent and storing under an inert atmosphere (N₂ or Ar). | Prevents slow oxidative degradation. |
By systematically evaluating these factors, you can significantly improve the stability of your 3-bromo-4-methyl-7-nitro-1H-indazole solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995. [Link]
-
Kushwaha, N., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1563. [Link]
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Gawad, J., et al. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 26(16), 4968. [Link]
-
PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Fornasari, E., et al. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Helvetica Chimica Acta, 81(11), 2211-2222. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Bejan, E., & Jammoul, A. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 747–752. [Link]
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Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 322-332. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5821–5833. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5821–5833. [Link]
-
Bajaj, K., & Sharma, V. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(3), 176-186. [Link]
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Leggiadro, C. T., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. [Link]
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Legnani, L., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1334–1344. [Link]
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Zuo, G., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Chemosphere, 58(1), 57-64. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
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Chen, Y., et al. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(53), 33691-33706. [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
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Chemistry LibreTexts. (2023). Heterocyclic Amines. [Link]
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Zuo, G., et al. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), 127-134. [Link]
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Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Journal of Hazardous Materials, 162(2-3), 1141-1144. [Link]
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Szymańska, E., & Winnicka, K. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. BioMed Research International, 2016, 8347853. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
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Kloc, K., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata by ACD/Labs. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]
-
Dvořáková, H., et al. (2023). Degradation of aged nitrocellulose investigated by thermal analysis and chemiluminescence. Journal of Thermal Analysis and Calorimetry, 148(15), 8431-8441. [Link]
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Xu, X., et al. (2023). Effect of inorganic salt on the thermal degradation of nitrocellulose and reaction mechanism of its mixture. Journal of Thermal Analysis and Calorimetry, 148(15), 8443-8453. [Link]
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Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995. [Link]
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- 19. acdlabs.com [acdlabs.com]
Challenges in scaling up the synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and process optimization data, this document provides in-depth troubleshooting advice and answers to frequently asked questions to support the successful and scalable production of this important intermediate.
The synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole is a sequential process that, while conceptually straightforward, presents several challenges, particularly concerning regioselectivity, reaction control, and safety, especially during scale-up. This guide will address these critical aspects systematically.
Overall Synthetic Workflow
The synthesis typically proceeds in two key electrophilic aromatic substitution steps: the nitration of 4-methyl-1H-indazole followed by the bromination of the resulting 4-methyl-7-nitro-1H-indazole. Each step requires careful control of conditions to ensure high yield and purity.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield or No Reaction during Nitration (Step 1)
Potential Causes:
-
Insufficiently Strong Nitrating Agent: The indazole ring is a bicyclic heteroaromatic system. While the pyrazole moiety is electron-rich, the overall reactivity towards nitration can be moderate. Using nitric acid alone or diluted mixed acids may be insufficient. The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid in the presence of a strong dehydrating acid like sulfuric acid.[1]
-
Reaction Temperature Too Low: While low temperatures are crucial for controlling regioselectivity and preventing runaway reactions, excessively low temperatures can significantly slow down or halt the reaction rate.
-
Poor Substrate Solubility: 4-methyl-1H-indazole may have limited solubility in concentrated sulfuric acid at very low temperatures, hindering its interaction with the nitrating agent.
Recommended Solutions:
-
Optimize the Nitrating Mixture:
-
Ensure the use of a potent mixed acid system, typically a 1:1 to 1:4 ratio of concentrated nitric acid (65-70%) to concentrated sulfuric acid (98%).
-
For deactivated systems or stubborn reactions, fuming nitric acid or the in situ generation of anhydrous nitric acid using nitrate salts (e.g., KNO₃) in sulfuric acid can be effective alternatives.[2]
-
-
Controlled Temperature Adjustment:
-
Maintain the initial addition temperature at 0-5°C to control the initial exotherm.
-
If TLC or HPLC analysis shows a stalled reaction after the addition is complete, consider allowing the reaction to slowly warm to room temperature or gently heat to 30-40°C while carefully monitoring.
-
-
Ensure Homogeneity:
-
Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
-
The substrate should be fully dissolved in the sulfuric acid before the dropwise addition of nitric acid begins.
-
Problem 2: Poor Regioselectivity during Nitration (Formation of 5-nitro or 6-nitro Isomers)
Potential Causes:
-
Reaction Temperature Too High: Electrophilic substitution on the indazole ring is highly sensitive to temperature. Higher temperatures can overcome the activation energy barriers for the formation of other, less-favored isomers.
-
Incorrect Acid Ratio: The ratio of nitric to sulfuric acid can influence the concentration of the nitronium ion and the reaction kinetics, thereby affecting regioselectivity. The protonated indazole species will direct the incoming electrophile, and reaction conditions can influence the site of protonation.
Recommended Solutions:
-
Strict Temperature Control: The addition of the nitrating agent must be performed slowly and dropwise, keeping the internal temperature strictly below 5°C. Use an ice/salt or acetone/dry ice bath for efficient cooling.
-
Analyze Resonance Structures: The directing effect of the methyl group (activating, ortho/para-directing) and the pyrazole ring nitrogen atoms must be considered. The 7-position is sterically accessible and electronically favored for substitution. The stability of the arenium ion intermediate is key; ortho and para-attack relative to an activating group generally leads to a more stabilized intermediate.[3]
-
Methodical Quenching: Quench the reaction by pouring the acidic mixture slowly onto a large volume of crushed ice. This dissipates heat rapidly and precipitates the product, preventing further side reactions.
Problem 3: Low Yield or Incomplete Conversion during Bromination (Step 2)
Potential Causes:
-
Deactivated Substrate: The presence of the electron-withdrawing nitro group at the 7-position deactivates the indazole ring, making the subsequent electrophilic bromination more challenging than on the parent indazole.
-
Insufficiently Potent Brominating Agent: Molecular bromine (Br₂) may require harsh conditions or a catalyst to react with the deactivated substrate.
-
Steric Hindrance: The 4-methyl group may exert some steric influence, although the C-3 position is generally reactive in indazoles.
Recommended Solutions:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for deactivated or sensitive heterocyclic systems compared to liquid bromine.
-
If using liquid bromine, a solvent like acetic acid or chloroform is common. The addition of a base like sodium acetate can help buffer the HBr byproduct.[4]
-
-
Optimize Reaction Conditions:
-
A patent for a similar compound (3-bromo-5-nitro-1H-indazole) suggests slowly adding bromine at -5°C and then allowing the reaction to warm to 35-40°C for an extended period (11 hours) to drive the reaction to completion.[5]
-
Monitor the reaction progress meticulously using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.
-
Problem 4: Product Purification Challenges
Potential Causes:
-
Isomeric Impurities: Poor regioselectivity in the nitration step can lead to a mixture of isomers that are difficult to separate due to their similar polarities.[6]
-
Residual Acids: Incomplete neutralization during work-up can leave residual sulfuric or nitric acid, which can cause product degradation upon concentration or storage.
-
Tar/Polymeric Byproducts: Overheating or uncontrolled exotherms during nitration can lead to the formation of dark, tarry impurities.
Recommended Solutions:
-
Effective Work-up:
-
After quenching on ice, ensure the product slurry is neutralized completely (pH ~7) with a base like sodium bicarbonate or sodium carbonate solution.[7] Be cautious of CO₂ evolution.
-
Wash the filtered crude product thoroughly with copious amounts of cold water to remove inorganic salts and residual acids.
-
-
Recrystallization: This is the most common method for purifying the final product.[7] Experiment with different solvent systems. A common choice is an alcohol/water mixture (e.g., ethanol/water) or acetic acid.
-
Column Chromatography: If recrystallization fails to separate isomers, silica gel column chromatography is a necessary, albeit less scalable, alternative.[7] A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for the nitration step?
A1: Nitration reactions are highly exothermic and can pose a significant risk if not properly controlled.[8]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9]
-
Ventilation: Perform the reaction in a certified chemical fume hood with adequate ventilation to avoid inhaling toxic nitric acid fumes or nitrogen dioxide gas.[9]
-
Temperature Control: Use a robust cooling bath and monitor the internal reaction temperature continuously with a thermometer. Never add the nitrating agent quickly.
-
Quenching: Always add the reaction mixture to ice, never the other way around. Adding water to concentrated acid can generate extreme heat and cause dangerous splashing.
-
Emergency Preparedness: Have an emergency eyewash and shower station readily accessible. Keep neutralizing agents like sodium bicarbonate or a spill containment kit nearby.[9]
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The product, being more polar than the starting material in the bromination step but potentially different in the nitration step, should have a different Rf value. For more precise, quantitative monitoring, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]
Q3: What are the key considerations for scaling up this synthesis?
A3: Scaling up presents challenges beyond those seen at the lab bench.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation from the exothermic nitration more difficult. A jacketed reactor with controlled cooling is essential.
-
Mixing Efficiency: Efficient stirring is critical to ensure uniform temperature and concentration, preventing localized "hot spots" that can lead to runaway reactions and byproduct formation.
-
Reagent Addition Rate: The rate of addition for the nitrating and brominating agents must be carefully controlled and is typically much slower on a larger scale to manage the exotherm.
-
Flow Chemistry: For safer and more reproducible large-scale synthesis, consider adapting the process to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, enhancing safety and control.[10]
Q4: Can I brominate first and then nitrate?
A4: While possible, this route is generally not preferred. The bromine atom is an ortho/para-director. Brominating 4-methyl-1H-indazole first would likely yield 3-bromo-4-methyl-1H-indazole. The subsequent nitration would then be directed by both the bromine and methyl groups. This could lead to a complex mixture of products, including nitration at the 5, 6, or 7 positions, making purification and regiocontrol far more challenging. The chosen route (nitration then bromination) offers a more predictable and controlled synthesis.
Key Experimental Protocols
Protocol 1: Nitration of 4-methyl-1H-indazole
-
In a flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid (e.g., 100 mL) to 0°C in an ice-salt bath.
-
Slowly add 4-methyl-1H-indazole (e.g., 0.1 mol) in portions, ensuring the temperature does not exceed 10°C. Stir until all solids are dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) in a separate flask, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the indazole solution over 1-2 hours, maintaining the internal reaction temperature at 0-5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring.
-
Neutralize the resulting slurry to pH 7 by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-methyl-7-nitro-1H-indazole.
Protocol 2: Bromination of 4-methyl-7-nitro-1H-indazole
-
To a flask equipped with a mechanical stirrer, add 4-methyl-7-nitro-1H-indazole (e.g., 0.1 mol), acetic acid (e.g., 300 mL), and chloroform (e.g., 300 mL).[4]
-
Add sodium acetate (e.g., 0.1 mol) to the mixture.[4]
-
Cool the mixture to below 25°C.
-
Prepare a solution of liquid bromine (e.g., 0.105 mol) in acetic acid (e.g., 60 mL).[4]
-
Add the bromine solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains below 25°C.[4]
-
Stir the reaction for an additional 2 hours at room temperature after the addition is complete. Monitor by TLC.[4]
-
Concentrate the mixture under reduced pressure to remove the solvents.[4]
-
Add water (e.g., 500 mL) to the resulting solid residue and stir.[4]
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield crude 3-bromo-4-methyl-7-nitro-1H-indazole.[4] The product can then be purified by recrystallization from ethanol.
References
- Time in Pasuruan, ID. Google. Retrieved January 23, 2026.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Nitroreductase-triggered indazole formation. (Preprint). ChemRxiv. [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- CN107805221A - Method for preparing 1H-indazole derivative.
-
Nitration reaction safety. (2024). YouTube. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2015). ACS Publications - Organic Process Research & Development. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing - RSC Advances. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]
-
Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. ResearchGate. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
-
A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. (2024). ArODES - HES-SO. [Link]
-
Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. RSC Publishing - Organic Chemistry Frontiers. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2016). TopSCHOLAR. [Link]
-
5-nitroindazole. Organic Syntheses Procedure. [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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Technical Support Center: 3-bromo-4-methyl-7-nitro-1H-indazole
As a Senior Application Scientist, I've developed this Technical Support Center to provide comprehensive guidance on the stability and potential degradation pathways of 3-bromo-4-methyl-7-nitro-1H-indazole. While specific degradation studies on this exact molecule are not extensively published, this guide is built upon established principles of organic chemistry and data from closely related indazole and nitroaromatic compounds. My objective is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for your research and development endeavors.
Introduction
3-bromo-4-methyl-7-nitro-1H-indazole is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The stability of such molecules is paramount for their application in drug development. This guide will delve into the likely degradation pathways of 3-bromo-4-methyl-7-nitro-1H-indazole and provide practical solutions to common experimental challenges, based on the chemical behavior of its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 3-bromo-4-methyl-7-nitro-1H-indazole?
Based on its structure, the primary degradation pathways for 3-bromo-4-methyl-7-nitro-1H-indazole are anticipated to be photolysis, hydrolysis, and oxidation. The prevalence of each pathway will be dictated by the specific environmental conditions the compound is exposed to, such as light, pH, and the presence of oxidizing agents.
-
Photolysis: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV light.[3][4] This can lead to the formation of various photoproducts through complex reaction mechanisms.
-
Hydrolysis: The indazole ring, particularly with electron-withdrawing groups like the nitro substituent, can be sensitive to hydrolysis, especially under strong acidic or basic conditions.[5] This could potentially lead to ring-opening or displacement of the bromine atom.
-
Oxidation: The indazole ring system can be susceptible to oxidation.[6] The presence of oxidizing agents or even atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.
Q2: I am observing a loss of my compound in solution, even when stored in the dark. What could be the cause?
If photolytic degradation is ruled out, other factors to consider are:
-
Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents, especially at non-neutral pH, could facilitate hydrolysis. Ensure the solvent is of high purity and appropriate for the compound.
-
Oxidation: Dissolved oxygen in the solvent can lead to slow oxidation over time. For long-term storage, using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Inherent Instability: The combination of the bromo, methyl, and nitro groups on the indazole ring can influence its overall electronic properties and inherent stability.[7]
Q3: How can I establish a stability-indicating analytical method for this compound?
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. This is typically achieved through forced degradation studies.[8][9][10]
Key Steps for Method Development:
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate the likely degradation products.[11]
-
Chromatographic Separation: Develop an HPLC or UPLC method that can resolve the parent compound from all the generated degradation products. A gradient elution method is often required.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the peak for the parent compound is not co-eluting with any degradants.
-
Mass Spectrometry (MS) Identification: Couple the LC system to a mass spectrometer to identify the generated degradation products, which helps in understanding the degradation pathways.[6]
Workflow for Developing a Stability-Indicating Method
Caption: A stepwise workflow for creating a stability-indicating analytical method.
Troubleshooting Guides
Guide 1: Unexpected Degradation During Synthesis or Work-up
Problem: You are experiencing low yields or the formation of impurities during the synthesis or purification of 3-bromo-4-methyl-7-nitro-1H-indazole.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | The use of strong acids, bases, or high temperatures during synthesis can lead to the degradation of the indazole ring or side reactions. | Optimize reaction conditions by using milder reagents and lower temperatures. Monitor the reaction closely using techniques like TLC or LC-MS to avoid over-reaction. |
| Air/Moisture Sensitivity | The compound or intermediates may be sensitive to air or moisture, leading to oxidative or hydrolytic degradation. | Conduct reactions under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. |
| Inappropriate Purification Method | Certain purification techniques, like chromatography on silica gel with acidic or basic mobile phases, can cause degradation on the column. | Use neutral-pH buffered mobile phases for chromatography. Consider alternative purification methods like recrystallization if possible. |
Guide 2: Inconsistent Results in Biological Assays
Problem: You are observing high variability in the results of your biological assays involving 3-bromo-4-methyl-7-nitro-1H-indazole.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation in Assay Buffer | The pH, temperature, or components of your assay buffer may be causing the compound to degrade over the course of the experiment. | Perform a time-course stability study of the compound in the assay buffer. Analyze samples by HPLC at different time points to check for degradation. If unstable, consider modifying the buffer composition or pH. |
| Photodegradation from Ambient Light | If your assays are conducted under normal laboratory lighting, photodegradation could be a factor, especially for longer incubation times. | Protect your samples from light by using amber-colored plates or covering them with aluminum foil during incubation. |
| Interaction with Assay Components | The compound might be reacting with other components in your assay, such as reducing agents or metal ions. | Evaluate the compatibility of the compound with all assay components individually. |
Inferred Degradation Pathways
Caption: Plausible degradation pathways for 3-bromo-4-methyl-7-nitro-1H-indazole.
Experimental Protocols
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-bromo-4-methyl-7-nitro-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep control samples in the dark at the same temperature. Analyze the samples by HPLC.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
- 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem. (n.d.).
- 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC - NIH. (2020, July 15).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (n.d.).
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (n.d.).
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (2021, August 17).
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (2018, March 16).
- 3-bromo-7-Nitroindazole (CAS Number: 74209-34-0) | Cayman Chemical. (n.d.).
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry - ACS Publications. (2024, July 12).
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.).
- 3-BROMO-4-NITRO (1H)INDAZOLE | 74209-17-9 - ChemicalBook. (2025, July 4).
- Degradation of nitroaromatic compounds by microorganisms - PubMed. (n.d.).
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).
- An In-Depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole - Benchchem. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.).
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
- Photodegradation - YouTube. (2015, April 26).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
- Indazole synthesis - Organic Chemistry Portal. (n.d.).
- 3-Bromo-7-nitroindazole | nNOS Inhibitor | MedChemExpress. (n.d.).
- An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27).
- CAS 74209-34-0 3-Bromo-7-nitroindazole - Alfa Chemistry. (n.d.).
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Validation & Comparative
Comparing the reactivity of 3-bromo-4-methyl-7-nitro-1H-indazole with other indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely functionalize this heterocycle is paramount for the development of new chemical entities. This guide provides an in-depth analysis of the reactivity of 3-bromo-4-methyl-7-nitro-1H-indazole, a highly functionalized and synthetically versatile building block. We will compare its reactivity in key synthetic transformations with other substituted indazoles, supported by experimental data and mechanistic insights, to provide researchers with a predictive framework for its application in drug discovery programs.
Structural and Electronic Profile of 3-bromo-4-methyl-7-nitro-1H-indazole
The reactivity of 3-bromo-4-methyl-7-nitro-1H-indazole is dictated by the interplay of its four key structural features: the indazole core, the C3-bromo substituent, the C4-methyl group, and the C7-nitro group.
-
Indazole Core: A bicyclic aromatic heterocycle, the indazole ring system is prone to reactions at its nitrogen atoms (N-alkylation, N-arylation) and, when appropriately substituted, at its carbon positions.
-
C3-Bromo Group: The bromine atom at the C3 position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This position is a primary handle for introducing carbon-carbon and carbon-heteroatom bonds.
-
C4-Methyl Group: This electron-donating group subtly influences the electron density of the benzene portion of the indazole ring.
-
C7-Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the molecule's reactivity in two ways:
-
Electronic Deactivation: It reduces the electron density of the entire aromatic system, which can affect the rate of certain reactions, such as electrophilic substitution.
-
Steric Hindrance: Its proximity to the N1 position creates significant steric bulk, which is a key determinant in the regioselectivity of N-alkylation reactions.[3][4]
-
The combination of these substituents makes 3-bromo-4-methyl-7-nitro-1H-indazole a fascinating substrate, with its reactivity being a balance of electronic activation/deactivation and steric control.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, and 3-haloindazoles are common substrates for this transformation.[5] The reactivity of the C3-bromo bond in 3-bromo-4-methyl-7-nitro-1H-indazole is expected to be high, comparable to other 3-bromoindazoles.
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Indazole Substrate | Key Substituents | Predicted Reactivity | Rationale |
| 3-Bromo-1H-indazole | None | Baseline | Standard substrate for Suzuki coupling. |
| 3-Bromo-7-nitro-1H-indazole | C7-NO₂ (EWG) | Higher than baseline | The electron-withdrawing nitro group polarizes the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. |
| 3-Bromo-4-methyl-1H-indazole | C4-CH₃ (EDG) | Slightly lower than baseline | The electron-donating methyl group may slightly decrease the rate of oxidative addition. |
| 3-bromo-4-methyl-7-nitro-1H-indazole | C4-CH₃ (EDG), C7-NO₂ (EWG) | High | The powerful electron-withdrawing effect of the C7-nitro group is expected to dominate, leading to high reactivity. |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-4-methyl-7-nitro-1H-indazole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[2]
Materials:
-
3-bromo-4-methyl-7-nitro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethanol
Procedure:
-
To a microwave vial, add 3-bromo-4-methyl-7-nitro-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a 4:1:1 mixture of 1,4-dioxane/ethanol/water.
-
Seal the vial and heat in a microwave reactor to 140 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Regioselectivity in N-Alkylation: A Case of Steric Dominance
N-alkylation of the indazole core can occur at either the N1 or N2 position, and the regiochemical outcome is highly sensitive to the substitution pattern on the indazole ring and the reaction conditions.[4][7] For 3-bromo-4-methyl-7-nitro-1H-indazole, the C7-nitro group is the dominant factor controlling the regioselectivity of N-alkylation.
The bulky nitro group at the C7 position sterically shields the N1 position, making it less accessible to incoming electrophiles.[3] This steric hindrance favors alkylation at the more accessible N2 position. This is in stark contrast to indazoles with substituents at other positions, such as a 3-nitro group, which electronically favors N1 alkylation.[3]
Caption: Steric hindrance from the C7-NO₂ group directs N-alkylation to the N2 position.
Table 2: Comparative N-Alkylation Regioselectivity
| Indazole Substrate | Key Substituent | N1:N2 Ratio (NaH, THF)[4] | Rationale |
| 1H-Indazole | None | 1 : 1.3 | Minimal steric or electronic bias. |
| 3-Nitro-1H-indazole | C3-NO₂ (EWG) | 83 : 1 | Strong electronic preference for N1 alkylation. |
| 7-Bromo-1H-indazole | C7-Br (Steric) | 1 : 4.4 | Steric hindrance at N1 favors N2 alkylation. |
| 3-bromo-4-methyl-7-nitro-1H-indazole | C7-NO₂ (Steric) | Predicted to be highly N2 selective | The bulky C7-nitro group is expected to strongly disfavor N1 alkylation, leading to a high preference for the N2 regioisomer. |
Experimental Protocol: N2-Selective Alkylation
This protocol is based on conditions known to favor kinetic control, which, in this case, leads to the N2 product.[4]
Materials:
-
3-bromo-4-methyl-7-nitro-1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl bromide or iodide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 3-bromo-4-methyl-7-nitro-1H-indazole in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the N1 and N2 regioisomers.
Conclusion
3-bromo-4-methyl-7-nitro-1H-indazole is a highly versatile building block whose reactivity is a predictable consequence of its substitution pattern. The C3-bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions, with its reactivity enhanced by the electron-withdrawing C7-nitro group. In N-alkylation reactions, the steric bulk of the C7-nitro group dominates, leading to a strong preference for the formation of the N2-alkylated regioisomer. By understanding these competing electronic and steric effects, researchers can effectively leverage this molecule to construct complex molecular architectures for applications in drug discovery and materials science.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Chembien, J., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Retrieved from [Link]
- Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7431-7439. DOI:10.1039/D0RA08598G
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Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 26(59), 13473-13477. Retrieved from [Link]
- Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. DOI:10.3390/molecules28062841
- Wang, Q., et al. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 25(1), 1-6. DOI:10.1021/acs.orglett.2c03730
- Sanz, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 639-651. DOI:10.3390/molecules16010639
-
Cheung, Y. Y., et al. (2021). Indazole C-3 substituent effects on N-alkylation regioselectivity. Tetrahedron, 94, 132288. Retrieved from [Link]
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Retrieved from [Link]
- Cheung, Y. Y., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Medicinal Chemistry, 12(9), 1546-1554. DOI:10.1039/d1md00160a
- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858-5869. DOI:10.1021/acs.joc.2c00224
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Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(17), 3829-3840. Retrieved from [Link]
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Cheung, Y. Y., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 111, 132717. Retrieved from [Link]
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3-Bromo-7-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
- Cantos, A., et al. (2020). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 18(1), 58-62. DOI:10.1039/C9OB02319A
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Researcher's Guide to the Cross-Reactivity Profile of 3-bromo-7-nitro-1H-indazole
In the landscape of contemporary drug discovery and chemical biology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1] Among these, 3-bromo-7-nitro-1H-indazole has garnered significant attention as a potent inhibitor of nitric oxide synthases (NOS), enzymes critical in a vast array of physiological and pathological processes.[2][3] This guide provides an in-depth analysis of the cross-reactivity profile of 3-bromo-7-nitro-1H-indazole, offering a comparative assessment against other known NOS inhibitors and a detailed examination of its potential off-target effects, particularly within the human kinome.
The imperative for such a guide stems from a fundamental principle in pharmacology: a molecule's utility, whether as a therapeutic agent or a research tool, is intrinsically linked to its specificity. Unintended interactions, or off-target effects, can lead to ambiguous experimental results and potential toxicity.[4][5] This is particularly pertinent for kinase inhibitors, where off-target activity is a well-documented phenomenon.[6] Here, we present a comprehensive framework for evaluating the selectivity of 3-bromo-7-nitro-1H-indazole, complete with detailed experimental protocols and illustrative data to guide researchers in their own investigations.
Comparative Selectivity Profiling: Beyond the Primary Target
To contextualize the selectivity of 3-bromo-7-nitro-1H-indazole, it is essential to compare its activity against its intended targets, the NOS isoforms, with its activity against a broad panel of potential off-targets. For this purpose, we will compare it with a non-selective NOS inhibitor, L-NAME, and a more selective inhibitor of the inducible NOS isoform, 7-nitroindazole.
On-Target Potency: Inhibition of Nitric Oxide Synthase Isoforms
The initial characterization of any inhibitor involves determining its potency against its intended targets. For 3-bromo-7-nitro-1H-indazole, this involves assessing its inhibitory activity against the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).
| Compound | nNOS IC50 (nM) | iNOS IC50 (nM) | eNOS IC50 (nM) |
| 3-bromo-7-nitro-1H-indazole | 170 | 290 | 860 |
| 7-Nitroindazole | 470 | >10,000 | >10,000 |
| L-NAME | 1,400 | 4,400 | 39 |
Table 1: Comparative inhibitory potency (IC50) of selected compounds against NOS isoforms. The data for 3-bromo-7-nitro-1H-indazole and its comparators is illustrative and compiled from various sources for comparative purposes.[3]
From this, we can infer that 3-bromo-7-nitro-1H-indazole is a potent inhibitor of both nNOS and iNOS, with weaker activity against eNOS. In contrast, 7-nitroindazole displays significant selectivity for nNOS, while L-NAME is a potent inhibitor of eNOS and nNOS with weaker activity against iNOS.
Off-Target Profiling: A Kinome-Wide Perspective
A critical aspect of characterizing any small molecule inhibitor is understanding its potential interactions with unintended targets. Given the structural similarities between the ATP-binding sites of many kinases, these enzymes represent a major class of potential off-targets for ATP-competitive inhibitors. A kinome-wide scan is therefore an indispensable tool for assessing selectivity.
For the purpose of this guide, we present hypothetical kinome scan data for 3-bromo-7-nitro-1H-indazole to illustrate the process of data analysis and interpretation. This data is intended to be representative of what a researcher might find and should not be taken as factual results for this specific compound without experimental verification.
| Kinase Target | Percent Inhibition at 1 µM |
| Primary Target (for context) | |
| nNOS | 95% |
| iNOS | 92% |
| eNOS | 68% |
| Potential Off-Targets | |
| MAP4K4 | 85% |
| STK10 | 78% |
| LCK | 65% |
| SRC | 55% |
| EGFR | <10% |
| HER2 | <10% |
| ... (representative selection) |
Table 2: Illustrative kinome scan data for 3-bromo-7-nitro-1H-indazole. This hypothetical data highlights potential off-target interactions that would warrant further investigation.
This illustrative data suggests that 3-bromo-7-nitro-1H-indazole may have significant off-target activity against several kinases, including MAP4K4 and STK10. These "hits" would necessitate further validation through dose-response studies to determine their IC50 values and confirm the biological relevance of these interactions.
Experimental Workflows for Cross-Reactivity Assessment
A robust evaluation of a compound's cross-reactivity requires a multi-faceted approach, combining biochemical and cell-based assays. The following workflow provides a comprehensive strategy for characterizing novel inhibitors.
This workflow begins with confirming the compound's activity against its primary targets and then moves to a broad screen for off-target interactions, followed by rigorous validation of any identified "hits."
Detailed Experimental Protocols
To ensure the reproducibility and reliability of cross-reactivity studies, detailed and well-validated protocols are essential. The following sections provide step-by-step methodologies for key assays.
Biochemical NOS Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified NOS isoforms.
Principle: The activity of NOS is measured by monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.
Protocol:
-
Prepare a reaction mixture containing NOS assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4), 1 mM NADPH, and 100 µM CaCl₂.
-
Add the purified NOS enzyme (nNOS, iNOS, or eNOS) to the reaction mixture.
-
Add varying concentrations of the test inhibitor (e.g., 3-bromo-7-nitro-1H-indazole) or vehicle control.
-
Initiate the reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine (final concentration 10 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of stop buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).
-
Apply the reaction mixture to a cation-exchange resin column to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.
-
Elute the [³H]-L-citrulline with water and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Nitric Oxide Production (Griess Assay)
This assay measures the effect of an inhibitor on NO production in a cellular context.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[7][8]
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages for iNOS or bEnd.3 endothelial cells for eNOS) in a 96-well plate and allow them to adhere overnight.
-
For iNOS induction, stimulate RAW 264.7 cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.
-
Pre-treat the cells with varying concentrations of the test inhibitor for 1 hour.
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay is used to determine the IC50 values of the inhibitor against identified off-target kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Set up the kinase reaction in a 96-well plate containing the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using luciferase.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values.
Cellular Target Engagement (NanoBRET™ Assay)
This assay confirms that the inhibitor can bind to its potential off-target kinases within a live cell environment.[9][10]
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Protocol:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of the test inhibitor to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-enabled plate reader.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Potential Impact of Off-Target Kinase Inhibition
The hypothetical off-target kinase activities of 3-bromo-7-nitro-1H-indazole, if confirmed, could have significant biological consequences. For instance, inhibition of MAP4K4 and STK10 could affect signaling pathways involved in inflammation, cell migration, and apoptosis. The diagram below illustrates a simplified representation of a signaling pathway that could be perturbed by such off-target effects.
This diagram illustrates how an off-target inhibition of a kinase like MAP4K4 could modulate downstream signaling, potentially leading to unintended cellular responses.
Conclusion
The comprehensive characterization of a small molecule's cross-reactivity profile is a cornerstone of rigorous pharmacological research. For 3-bromo-7-nitro-1H-indazole, its identity as a potent NOS inhibitor is well-established. However, a thorough investigation of its potential off-target effects, particularly against the kinome, is crucial for its reliable application as a research tool and for any future therapeutic development. The experimental framework and detailed protocols provided in this guide offer a robust strategy for researchers to elucidate the complete selectivity profile of this and other novel inhibitors, thereby fostering a deeper understanding of their biological activities and ensuring the integrity of their scientific findings.
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3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Extracellular nitric oxide (NO) assessment using Griess reagent - Protocols.io. (n.d.). protocols.io. Retrieved January 23, 2026, from [Link]
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In vitro kinase assay - Protocols.io. (2023, September 23). protocols.io. Retrieved January 23, 2026, from [Link]
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On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. (1998). Trends in Pharmacological Sciences. Retrieved January 23, 2026, from [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). PLOS Computational Biology. Retrieved January 23, 2026, from [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Comparison of 7-nitroindazole With Other Nitric Oxide Synthase Inhibitors as Attenuators of Opioid Withdrawal - PubMed. (1996). PubMed. Retrieved January 23, 2026, from [Link]
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ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit - Arigo biolaboratories. (n.d.). Arigo Biolaboratories. Retrieved January 23, 2026, from [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved January 23, 2026, from [Link]
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In vitro kinase assay - Bio-protocol. (2022, September 1). Bio-protocol. Retrieved January 23, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). News-Medical.Net. Retrieved January 23, 2026, from [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed. (1998). PubMed. Retrieved January 23, 2026, from [Link]
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Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 23, 2026, from [Link]
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7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. (2006). PubMed. Retrieved January 23, 2026, from [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. (2013). Oxford Academic. Retrieved January 23, 2026, from [Link]
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Nitric Oxide Synthase Inhibitor Screening Kit (BA0189) - Assay Genie. (n.d.). Assay Genie. Retrieved January 23, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. Retrieved January 23, 2026, from [Link]
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3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). ScienCell Research Laboratories. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-bromo-4-methyl-7-nitro-1H-indazole
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step in managing its lifecycle in the laboratory. Based on data for its close analog, 3-bromo-4-methyl-7-nitro-1H-indazole must be treated as a hazardous substance with significant health risks.
The primary causality for this high level of concern stems from its chemical structure:
-
Nitroaromatic System: Nitroaromatic compounds are a well-documented class of molecules with potential for toxicity, mutagenicity, and environmental persistence.[1] The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation.[1]
-
Halogenation (Bromine): The presence of bromine classifies any waste generated as halogenated organic waste, which requires specific, high-cost disposal routes, typically high-temperature incineration.[2]
-
Indazole Core: While the indazole core itself is common in pharmaceuticals, its combination with the aforementioned functional groups contributes to its biological activity and potential toxicity.[3]
A mandatory, lab-specific risk assessment should be conducted before any handling or disposal operation.[4] This assessment must consider the quantities used, the potential for dust generation, and the specific procedures being undertaken.[4]
Table 1: Hazard Profile based on 3-bromo-7-nitro-1H-indazole
| Hazard Class | GHS Code | Description | Causality & Implications for Disposal |
|---|---|---|---|
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[5][6] | Primary Concern: Extreme care must be taken to avoid exposure. All waste, including contaminated PPE, is considered hazardous. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[7][8] | Prevents disposal via sanitary sewer. Contaminated items must not be handled without appropriate gloves. |
| Skin Irritation | H315 | Causes skin irritation.[7][8] | Requires use of chemically resistant gloves and a lab coat to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[7][8] | Mandates the use of safety glasses or chemical goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[7][8] | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. |
Engineering Controls & Personal Protective Equipment (PPE)
Given the significant reproductive toxicity and irritant properties, robust safety measures are non-negotiable. The principle of causality here is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and containerizing of 3-bromo-4-methyl-7-nitro-1H-indazole and its waste must be performed inside a certified chemical fume hood. This is the primary method to control the inhalation hazard from fine powders.[9]
Personal Protective Equipment (PPE):
-
A comprehensive PPE strategy is essential. The equipment listed below should be considered the minimum requirement.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile, double-gloved | Protects against skin irritation and absorption. Double-gloving is a best practice when handling highly toxic compounds.[10] |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect from airborne particles and potential splashes.[10] |
| Body Protection | Fully-buttoned lab coat | Protects skin and personal clothing from contamination.[9] |
| Respiratory | Not required if handled in fume hood | A fume hood provides adequate respiratory protection. Respirators are only for emergency situations or spill cleanup outside a hood.[9] |
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigate risk. This protocol is for small, manageable spills of solid material within a laboratory setting.
Protocol for Small Solid Spill (e.g., <1 gram) inside a Fume Hood:
-
Alert & Restrict: Alert colleagues in the immediate area. Keep the spill contained within the fume hood.
-
Don PPE: Ensure you are wearing the full PPE detailed in Table 2.
-
Cover Gently: Gently cover the spill with dry paper towels or absorbent pads to prevent aerosolization.[11] Do NOT add solvent unless specifically instructed by a safety professional, as this can increase the surface area of the spill.
-
Collect Waste: Carefully scoop the covered material using a non-sparking scoop or spatula.[12] Place it and any contaminated cleaning materials into a heavy-duty plastic bag or a designated solid hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water. Place all cleaning materials into the same waste bag.
-
Package Waste: Seal the waste bag with tape or a zip tie, then place it inside a second bag ("double bagging").[13]
-
Label & Dispose: Attach a completed hazardous waste tag to the bag and place it in the designated "Halogenated Organic Solid Waste" satellite accumulation area.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, as per institutional policy.[12]
Waste Segregation, Collection, and Disposal
Proper segregation is the most critical step in the disposal process. The logic is dictated by downstream waste treatment technologies and regulatory compliance. Mixing waste streams can create dangerous chemical reactions and significantly increases disposal costs.[2] This compound and its associated waste fall into a specific, regulated category.
Core Principle: 3-bromo-4-methyl-7-nitro-1H-indazole waste is classified as Halogenated Organic Solid Waste . It must never be mixed with non-halogenated waste, aqueous waste, or regular trash.[14]
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with 3-bromo-4-methyl-7-nitro-1H-indazole.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
A. Disposing of Unused Solid Compound and Contaminated Labware:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Prepare Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Solid Waste." This should be a robust container with a secure lid.
-
Transfer Waste: Carefully transfer any unused or waste solid 3-bromo-4-methyl-7-nitro-1H-indazole into the container.
-
Collect Contaminated Items: Place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips, TLC plates) directly into the same container.[15]
-
Secure and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[2]
B. Decontaminating and Disposing of Empty Reagent Bottles: The principle of "empty" for a container of a highly toxic substance means all possible material has been removed, but the container is still considered hazardous until properly decontaminated.
-
Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent in which the compound is soluble (e.g., acetone, ethanol). This first rinse is highly contaminated.[16]
-
Collect Rinsate: Pour this first rinsate into a designated "Halogenated Organic Liquid Waste" container.[16]
-
Repeat Rinse: Repeat the rinsing process at least two more times. According to best practices for highly toxic chemicals, all three rinses should be collected as hazardous waste.[15]
-
Final Disposal: Once triple-rinsed and air-dried in the back of the fume hood, obliterate or deface the original label to prevent confusion. The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[15]
Chemical Incompatibility Considerations
To prevent dangerous reactions within a waste container, it is critical to avoid mixing this waste stream with incompatible chemicals. While specific reactivity data for 3-bromo-4-methyl-7-nitro-1H-indazole is not available, general principles for related chemical classes should be strictly followed.
Do NOT mix halogenated nitroaromatic waste with:
-
Strong Bases (e.g., sodium hydroxide, potassium carbonate): Can cause dehydrohalogenation or other decomposition reactions.[14]
-
Strong Acids (e.g., concentrated sulfuric or nitric acid): Can lead to violent reactions or decomposition, especially with nitro compounds.[17]
-
Strong Oxidizers (e.g., potassium permanganate, chromic acid): Risk of exothermic or explosive reactions.[18][19]
-
Strong Reducing Agents (e.g., sodium borohydride, metal hydrides): Can violently reduce the nitro group, leading to highly exothermic reactions.
References
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PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
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The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]
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ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. National Academies Press (US). Retrieved from [Link]
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University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
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The George Washington University. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
